Product packaging for Ethane, 1,1-di-o-tolyl-(Cat. No.:CAS No. 33268-48-3)

Ethane, 1,1-di-o-tolyl-

Cat. No.: B15400075
CAS No.: 33268-48-3
M. Wt: 210.31 g/mol
InChI Key: QODLNWFFLYSPEP-UHFFFAOYSA-N
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Description

Ethane, 1,1-di-o-tolyl-, identified by CAS Registry Number 33268-48-3, is an organic compound with the molecular formula C16H18 and a molecular weight of 210.3141 g/mol . This compound features a central ethane core where a single carbon atom is bonded to two ortho -tolyl (o-tolyl) groups, which are toluene substituents with methyl groups in the adjacent position on the benzene ring. The specific spatial arrangement and steric bulk imparted by the ortho -substituted tolyl groups make this structural motif a valuable scaffold in coordination chemistry and catalysis . For instance, phosphine ligands derived from similar di-o-tolyl structures are known to exhibit strong metal-support interactions and are used in the synthesis of advanced catalytic materials . Researchers may utilize Ethane, 1,1-di-o-tolyl- as a key synthetic intermediate or precursor in the development of such ligands, which can be critical for catalytic processes including hydrogenation and reduction reactions . The compound's structure contributes to significant steric hindrance, which can influence the geometry, stability, and electronic properties of the resulting metal complexes, thereby affecting their catalytic performance and selectivity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B15400075 Ethane, 1,1-di-o-tolyl- CAS No. 33268-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33268-48-3

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-2-[1-(2-methylphenyl)ethyl]benzene

InChI

InChI=1S/C16H18/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11,14H,1-3H3

InChI Key

QODLNWFFLYSPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C2=CC=CC=C2C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ditolylethanes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented chemical properties and experimental data between the isomers of 1,1-ditolylethane. While extensive information is available for the para isomer, 1,1-di-p-tolylethane, there is a notable scarcity of data for the ortho isomer, Ethane, 1,1-di-o-tolyl-.

This guide will proceed by presenting the available data for the requested compound, Ethane, 1,1-di-o-tolyl-, and then, for comparative and informational purposes, will provide a detailed overview of the well-characterized chemical properties of Ethane, 1,1-di-p-tolyl-.

Ethane, 1,1-di-o-tolyl-

Scientific literature and chemical databases contain very limited specific information regarding the chemical properties of Ethane, 1,1-di-o-tolyl-. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides the following fundamental details:

Molecular Formula: C₁₆H₁₈[1] Molecular Weight: 210.3141 g/mol [1] CAS Registry Number: 33268-48-3[1]

The only experimental chemical property data found is for its thermochemistry:

PropertyValueUnitsMethodReference
Enthalpy of Combustion (liquid)-8842.5 ± 2.0kJ/molCcbCoops, Hoijtink, et al., 1953[1]

Due to the lack of further available data, a detailed technical guide on the synthesis, reactivity, and spectral characteristics of Ethane, 1,1-di-o-tolyl- cannot be provided at this time. No information on associated signaling pathways or detailed experimental workflows was found.

Ethane, 1,1-di-p-tolyl- (for comparative purposes)

In contrast to its ortho counterpart, the para isomer, 1,1-di-p-tolylethane, is a well-documented compound. The following sections summarize its known chemical and physical properties.

Physical and Chemical Properties

A summary of the key quantitative data for 1,1-di-p-tolylethane is presented in the table below.

PropertyValueUnitsReference(s)
Molecular Formula C₁₆H₁₈-[2]
Molecular Weight 210.31 g/mol g/mol [2][3]
CAS Registry Number 530-45-0-[2][3]
Appearance Oily, highly refractive liquid-[2]
Odor Aromatic-[2]
Boiling Point 295-300 °C°C[2]
155-157 °C at 12 mmHg°C[2]
131-132 °C at 3 Torr°C
Melting Point Not solid at -20 °C°C[2]
Density (d420) 0.974 g/cm³g/cm³[2]
Solubility Soluble in acetic acid-[2]
Percent Composition C 91.38%, H 8.63%%[2]
Experimental Protocols

Synthesis of 1,1-di-p-tolylethane:

A documented method for the preparation of 1,1-di-p-tolylethane involves the reaction of acetylene with toluene.[2]

  • Reactants: Acetylene gas, toluene, concentrated sulfuric acid (H₂SO₄), and mercuric sulfate (HgSO₄) as a catalyst.[2]

  • Procedure: Acetylene is passed into a mixture of toluene and concentrated sulfuric acid in the presence of mercuric sulfate.[2]

  • Source: Reichert, Nieuwland, Org. Synth. IV, 23 (1925).[2]

This synthesis protocol is a classical example of an electrophilic addition reaction to an alkyne, followed by a Friedel-Crafts alkylation of the aromatic rings.

Visualizations

As no signaling pathways or complex experimental workflows involving Ethane, 1,1-di-o-tolyl- were identified, a representative diagram for the synthesis of its para isomer is provided below.

Synthesis_of_1_1_di_p_tolylethane Acetylene Acetylene Intermediate Vinyl Cation Intermediate Acetylene->Intermediate Toluene Toluene Toluene->Intermediate Catalyst H₂SO₄, HgSO₄ Catalyst->Intermediate Product 1,1-di-p-tolylethane Intermediate->Product

Caption: Synthesis of 1,1-di-p-tolylethane from acetylene and toluene.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Ethane, 1,1-di-o-tolyl-

This technical guide outlines a proposed multi-step synthesis for Ethane, 1,1-di-o-tolyl-, a sterically hindered aromatic compound. Due to the challenges of achieving the ortho,ortho substitution pattern via direct alkylation methods, a strategic approach involving Grignard reagent chemistry and subsequent reduction is presented. This document provides detailed experimental protocols, quantitative data tables, and process visualizations to aid in the successful synthesis and purification of the target molecule.

Introduction

Ethane, 1,1-di-o-tolyl-, is a unique diarylethane isomer characterized by the presence of two o-tolyl groups attached to the same carbon atom of an ethane backbone. This substitution pattern imparts significant steric hindrance, which can influence its chemical reactivity and physical properties. Such molecules are of interest in medicinal chemistry and materials science as scaffolds for creating complex three-dimensional structures. The synthesis of this specific isomer is challenging due to the steric hindrance around the target carbon atom and the directing effects of the methyl groups on the aromatic rings, which favor para substitution in classical Friedel-Crafts reactions.

This guide details a robust, four-step synthetic pathway designed to overcome these challenges:

  • Preparation of o-Tolylmagnesium Bromide: Formation of the key nucleophile from 2-bromotoluene.

  • Preparation of 2-Methylbenzoyl Chloride: Synthesis of the electrophilic partner from o-toluic acid.

  • Synthesis of 1,1-Di-o-tolyl-1-ethanol: Coupling of the Grignard reagent and the acid chloride to form a tertiary alcohol intermediate.

  • Reduction of 1,1-Di-o-tolyl-1-ethanol: Removal of the hydroxyl group to yield the final product, Ethane, 1,1-di-o-tolyl-.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. Each step is elaborated in the subsequent sections with detailed experimental protocols.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Tertiary Alcohol Synthesis cluster_step4 Step 4: Reduction to Alkane 2-Bromotoluene 2-Bromotoluene o-Tolylmagnesium Bromide o-Tolylmagnesium Bromide 2-Bromotoluene->o-Tolylmagnesium Bromide  + Mg / Dry Ether   Mg, Dry Ether Mg, Dry Ether 1,1-Di-o-tolyl-1-ethanol 1,1-Di-o-tolyl-1-ethanol o-Tolylmagnesium Bromide->1,1-Di-o-tolyl-1-ethanol  2 equivalents   o-Toluic Acid o-Toluic Acid 2-Methylbenzoyl Chloride 2-Methylbenzoyl Chloride o-Toluic Acid->2-Methylbenzoyl Chloride  + SOCl2   SOCl2 SOCl2 2-Methylbenzoyl Chloride->1,1-Di-o-tolyl-1-ethanol Ethane, 1,1-di-o-tolyl- Ethane, 1,1-di-o-tolyl- 1,1-Di-o-tolyl-1-ethanol->Ethane, 1,1-di-o-tolyl-  + HI, Red P   HI, Red P HI, Red P

Caption: Proposed four-step synthesis of Ethane, 1,1-di-o-tolyl-.

Experimental Protocols

Step 1: Preparation of o-Tolylmagnesium Bromide

This procedure outlines the formation of the Grignard reagent, a potent nucleophile essential for the subsequent C-C bond formation.

Methodology:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, place a solution of 2-bromotoluene in anhydrous diethyl ether.

  • Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting greyish solution of o-tolylmagnesium bromide is used directly in the next step.

Reactant/ReagentMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.312.67 g0.11
2-Bromotoluene171.0417.1 g (12.5 mL)0.10
Anhydrous Diethyl Ether74.1250 mL-Solvent
Iodine253.811 crystalcatalyticInitiator

Table 1: Quantitative data for the preparation of o-tolylmagnesium bromide.

Step 2: Preparation of 2-Methylbenzoyl Chloride

This protocol describes the conversion of a carboxylic acid to a more reactive acid chloride.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place o-toluic acid.

  • Add thionyl chloride to the flask.

  • Gently reflux the mixture for 1-2 hours. The reaction is complete when the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-methylbenzoyl chloride is a pale yellow liquid and can be used in the next step without further purification.

Reactant/ReagentMolar Mass ( g/mol )QuantityMolesNotes
o-Toluic Acid136.156.81 g0.05
Thionyl Chloride118.978.9 g (5.4 mL)0.075Excess

Table 2: Quantitative data for the preparation of 2-methylbenzoyl chloride.

Step 3: Synthesis of 1,1-Di-o-tolyl-1-ethanol

This is the key bond-forming step, where two o-tolyl groups are attached to a single carbon atom.[1][2][3][4][5]

Methodology:

  • Cool the freshly prepared solution of o-tolylmagnesium bromide (from Step 1) in an ice-salt bath.

  • Dissolve the crude 2-methylbenzoyl chloride (from Step 2) in anhydrous diethyl ether.

  • Add the solution of 2-methylbenzoyl chloride dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactant/ReagentMolar Mass ( g/mol )MolesNotes
o-Tolylmagnesium Bromide~195.310.102 equivalents
2-Methylbenzoyl Chloride154.610.051 equivalent
Anhydrous Diethyl Ether74.12-Solvent
Sat. aq. NH₄Cl53.49-Quenching agent

Table 3: Quantitative data for the synthesis of 1,1-di-o-tolyl-1-ethanol.

Step 4: Reduction of 1,1-Di-o-tolyl-1-ethanol

The final step involves the deoxygenation of the tertiary benzylic alcohol to yield the target alkane.[6][7][8][9][10]

Methodology:

  • In a round-bottom flask, dissolve 1,1-di-o-tolyl-1-ethanol in toluene.

  • Add aqueous hydriodic acid and red phosphorus to the solution.

  • Heat the biphasic mixture to reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the excess red phosphorus.

  • Separate the organic layer and wash it sequentially with water, a saturated solution of sodium thiosulfate (to remove any remaining iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product, Ethane, 1,1-di-o-tolyl-, can be purified by column chromatography on silica gel.

Reactant/ReagentMolar Mass ( g/mol )MolesNotes
1,1-Di-o-tolyl-1-ethanol226.310.04
Hydriodic Acid (57% aq.)127.910.0080.2 equivalents (catalytic)
Red Phosphorus30.970.0240.6 equivalents
Toluene92.14-Solvent

Table 4: Quantitative data for the reduction of 1,1-di-o-tolyl-1-ethanol.

Visualization of Experimental Workflow

The following diagram illustrates the overall laboratory workflow for the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_reaction Key Reaction & Workup cluster_reduction Final Reduction & Purification Dry Glassware Dry Glassware Assemble Apparatus under Inert Atmosphere Assemble Apparatus under Inert Atmosphere Dry Glassware->Assemble Apparatus under Inert Atmosphere Step 1: Grignard Formation Step 1: Grignard Formation Step 2: Acid Chloride Synthesis Step 2: Acid Chloride Synthesis Step 3: Grignard Reaction Step 3: Grignard Reaction Step 1: Grignard Formation->Step 3: Grignard Reaction Step 2: Acid Chloride Synthesis->Step 3: Grignard Reaction Quenching Quenching Step 3: Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Purification of Alcohol Purification of Alcohol Extraction->Purification of Alcohol Step 4: Reduction Step 4: Reduction Purification of Alcohol->Step 4: Reduction Workup Workup Step 4: Reduction->Workup Final Purification Final Purification Workup->Final Purification Characterization Characterization Final Purification->Characterization

Caption: Overall experimental workflow for the synthesis of Ethane, 1,1-di-o-tolyl-.

Safety Considerations

  • Grignard Reagents: Are highly reactive, moisture-sensitive, and flammable. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere.

  • Thionyl Chloride: Is a corrosive and toxic liquid. It reacts violently with water to produce HCl and SO₂ gases. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydriodic Acid: Is a strong, corrosive acid. Handle with care and appropriate PPE.

  • Red Phosphorus: Is a flammable solid.

  • Solvents: Diethyl ether is extremely flammable. Toluene is flammable and has associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

The proposed multi-step synthesis provides a viable and logical pathway to Ethane, 1,1-di-o-tolyl-, a molecule that is challenging to access through direct aromatic substitution methods. By employing a Grignard-based approach followed by reduction, the issues of regioselectivity and steric hindrance can be effectively managed. The detailed protocols and workflow diagrams in this guide are intended to provide researchers with a solid foundation for the successful synthesis and isolation of this sterically congested molecule. Careful adherence to anhydrous techniques and safety precautions is paramount for the successful execution of this synthesis.

References

Spectroscopic Analysis of 1,1-Di-p-tolylethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethane, 1,1-di-p-tolyl-, a substituted aromatic hydrocarbon, serves as a valuable case study for the application of various spectroscopic techniques in structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for the identification and characterization of this and similar molecular structures.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Ethane, 1,1-di-p-tolyl-.

Table 1: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) in ppmAssignment
Data not explicitly found in search results

Note: While the existence of ¹³C NMR data is mentioned in search results, specific chemical shift values for Ethane, 1,1-di-p-tolyl- were not available in the provided snippets.

Table 2: Mass Spectrometry Data (GC-MS)
Mass-to-Charge Ratio (m/z)Relative IntensityFragmentation
Specific m/z values and intensities not available in search resultsGeneral fragmentation patterns for aromatic hydrocarbons involve cleavage of benzylic bonds and rearrangement reactions.

Note: The search results indicate the availability of GC-MS data for 1,1-Di-p-tolylethane, however, the specific fragmentation pattern and relative intensities were not detailed in the snippets.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
Specific absorption bands not available in search resultsC-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-H bendingAromatic ring, Alkyl groups

Note: The availability of vapor phase IR spectra is indicated, but the precise wavenumbers of the absorption bands were not provided in the search results.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following sections outline typical protocols for the spectroscopic analysis of compounds like Ethane, 1,1-di-p-tolyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving a few milligrams of the analyte in a deuterated solvent, typically chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube. The spectra are then recorded on a spectrometer, such as a Bruker Avance 500, operating at a specific frequency for each nucleus (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample in a volatile organic solvent is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. For a liquid or a solution, a thin film can be placed between two salt plates (e.g., NaCl or KBr). The sample is then irradiated with infrared light, and the transmitted radiation is measured to generate the spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS Pellet KBr Pellet Preparation Sample->Pellet for IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS GC-Mass Spectrometry Dilution->MS IR FTIR Spectroscopy Pellet->IR NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation MS_Data->Interpretation IR_Data->Interpretation Structure_Elucidation cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule Molecular Structure (Ethane, 1,1-di-p-tolyl-) NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry Molecule->MS IR Infrared Spectroscopy Molecule->IR Connectivity Carbon-Hydrogen Framework NMR->Connectivity MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight FunctionalGroups Functional Groups IR->FunctionalGroups Connectivity->Molecule MolecularWeight->Molecule FunctionalGroups->Molecule

Technical Guide: Physical Properties of 1,1-Di-p-tolylethane

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical properties for 1,1-di-p-tolylethane. It is important to note that a comprehensive search for the physical properties of its isomer, 1,1-di-o-tolylethane, did not yield specific data within the reviewed resources. The information presented herein pertains to the para-substituted isomer. This document is intended to serve as a reference for professionals in research and development who may be working with or investigating this class of compounds.

Core Physical Properties of 1,1-Di-p-tolylethane

The quantitative physical data for 1,1-di-p-tolylethane is summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₁₆H₁₈[1][2]
Molecular Weight 210.31 g/mol [1][2]
Boiling Point 295-300 °C (at atmospheric pressure)[1]
155-157 °C (at 12 mmHg)[1]
Melting Point Not solid at -20 °C[1]
Density (d⁴²⁰) 0.974 g/cm³[1]
Appearance Oily, highly refractive liquid[1]
Odor Aromatic[1]
Solubility Soluble in acetic acid[1]

Experimental Protocols for Physical Property Determination

While specific experimental procedures for 1,1-di-o-tolylethane were not found, the following are generalized, standard laboratory protocols for determining the key physical properties of a liquid organic compound such as 1,1-di-p-tolylethane.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.

  • Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The liquid sample (e.g., 1,1-di-p-tolylethane) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Temperature Reading: The temperature is recorded when the liquid is boiling, and a steady stream of distillate is condensing and being collected. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction (e.g., using a nomograph) is applied to determine the normal boiling point. For vacuum distillation, the pressure is recorded from the manometer.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer provides a precise method for determining the density of a liquid.

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed empty.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The temperature of the liquid at the time of measurement is recorded, as density is temperature-dependent.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature is maintained at a constant, specified value (commonly 20°C or 25°C) using a circulating water bath, as the refractive index is temperature-sensitive.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized or isolated chemical compound.

G Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_data Data Analysis & Reporting synthesis Compound Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification bp Boiling Point Determination purification->bp mp Melting Point Determination purification->mp density Density Measurement purification->density ri Refractive Index Measurement purification->ri solubility Solubility Testing purification->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy analysis Data Analysis & Comparison bp->analysis mp->analysis density->analysis ri->analysis solubility->analysis spectroscopy->analysis report Technical Report Generation analysis->report

Caption: A generalized workflow for the synthesis, purification, and physical characterization of a chemical compound.

Disclaimer: The information provided in this document is based on publicly available data for 1,1-di-p-tolylethane. No specific experimental data for 1,1-di-o-tolylethane was found in the conducted search. Researchers should verify this information and conduct their own experiments to determine the properties of the specific isomer they are investigating.

References

An In-depth Technical Guide on Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane, 1,1-di-o-tolyl-, also known as 1,1-bis(2-methylphenyl)ethane, is an aromatic hydrocarbon belonging to the diarylethane class of compounds. Its structural isomer, Ethane, 1,1-di-p-tolyl-, has been more extensively studied. This guide aims to provide a comprehensive overview of the available scientific literature on Ethane, 1,1-di-o-tolyl-, drawing comparisons with its para-isomer where relevant. Due to the limited specific data on the ortho-isomer, this review also incorporates general synthetic methodologies and potential biological activities inferred from related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Quantitative data for Ethane, 1,1-di-o-tolyl- is sparse in the current scientific literature. The following tables summarize the available data for both the ortho- and para-isomers to facilitate comparison.

Table 1: General and Physical Properties

PropertyEthane, 1,1-di-o-tolyl-Ethane, 1,1-di-p-tolyl-
CAS Number 33268-48-3[1]530-45-0[2][3]
Molecular Formula C₁₆H₁₈[1]C₁₆H₁₈[2][3]
Molecular Weight 210.31 g/mol [1]210.31 g/mol [2][3]
Appearance Not AvailableOily, highly refractive liquid[2]
Odor Not AvailableAromatic[2]
Boiling Point Not Available295-300 °C[2]
Melting Point Not AvailableNot solid at -20 °C[2]
Density Not Available0.974 g/cm³ at 20°C[2]
Solubility Not AvailableSoluble in acetic acid[2]

Table 2: Spectroscopic Data

Spectrum TypeEthane, 1,1-di-o-tolyl-Ethane, 1,1-di-p-tolyl-
¹H NMR Data not availableData available in spectral databases
¹³C NMR Data not availableData available in spectral databases[3]
Mass Spectrometry Data not availableData available in spectral databases[3]
Infrared (IR) Data not availableData available in spectral databases[3]

Synthesis and Experimental Protocols

General Synthesis of 1,1-Diarylethanes

A common method for the synthesis of 1,1-diarylethanes involves the Friedel-Crafts alkylation of an aromatic compound with a suitable alkylating agent, such as a 1-halo-1-arylethane, in the presence of a Lewis acid catalyst.

Proposed Synthesis of Ethane, 1,1-di-o-tolyl-

A plausible synthetic route for Ethane, 1,1-di-o-tolyl- would involve the reaction of o-xylene with 1-chloro-1-(o-tolyl)ethane under Friedel-Crafts conditions.

Experimental Protocol:

  • Preparation of the Electrophile: 1-Chloro-1-(o-tolyl)ethane can be prepared from o-tolyl methyl ketone by reduction to the corresponding alcohol, followed by chlorination.

  • Friedel-Crafts Alkylation:

    • To a stirred solution of o-xylene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride).

    • Slowly add a solution of 1-chloro-1-(o-tolyl)ethane in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding ice-water.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Proposed Synthesis of Ethane, 1,1-di-o-tolyl- cluster_electrophile Electrophile Preparation cluster_alkylation Friedel-Crafts Alkylation cluster_purification Purification start o-Tolyl methyl ketone reduction Reduction start->reduction alcohol 1-(o-Tolyl)ethanol reduction->alcohol chlorination Chlorination alcohol->chlorination electrophile 1-Chloro-1-(o-tolyl)ethane chlorination->electrophile reaction Reaction Mixture electrophile->reaction reactants o-Xylene + Lewis Acid reactants->reaction quench Quenching reaction->quench workup Work-up quench->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography product Ethane, 1,1-di-o-tolyl- chromatography->product

Proposed synthetic workflow for Ethane, 1,1-di-o-tolyl-.

Potential Biological Activities and Signaling Pathways

There is no direct evidence in the literature regarding the biological activities or associated signaling pathways of Ethane, 1,1-di-o-tolyl-. However, studies on related diarylalkene and diarylpentanoid compounds suggest that the substitution pattern on the aromatic rings can significantly influence their biological effects. For instance, some ortho-substituted diaryl compounds have demonstrated cytotoxic activities against various cancer cell lines.

One study on a series of cyano- and carboxyborane adducts of toluidines showed cytotoxicity towards suspended single-cell tumors.[4] While not directly analogous, this suggests that tolyl-containing small molecules can exhibit bioactivity.

Further research is required to elucidate any potential therapeutic applications of Ethane, 1,1-di-o-tolyl-. A logical workflow for such an investigation is presented below.

Biological_Investigation_Workflow Workflow for Investigating Biological Activity compound Ethane, 1,1-di-o-tolyl- screening In vitro Cytotoxicity Screening (e.g., against cancer cell lines) compound->screening active Significant Activity Observed? screening->active no_activity No Significant Activity active->no_activity No mechanism Mechanism of Action Studies active->mechanism Yes pathway Identify Signaling Pathways (e.g., Western Blot, RNA-seq) mechanism->pathway in_vivo In vivo Efficacy Studies (Animal Models) pathway->in_vivo development Lead Compound for Drug Development in_vivo->development

Logical workflow for the biological evaluation of Ethane, 1,1-di-o-tolyl-.

Structure and Isomerism

The key structural difference between Ethane, 1,1-di-o-tolyl- and its para-isomer lies in the substitution pattern of the methyl groups on the phenyl rings. In the ortho-isomer, the methyl groups are located at the 2-position, adjacent to the point of attachment of the ethylidene bridge. In the para-isomer, they are at the 4-position, opposite to the ethylidene bridge. This difference in steric hindrance around the central ethane unit likely influences their physical properties and could also impact their biological activity.

Isomer_Comparison Structural Comparison of Ortho and Para Isomers cluster_ortho Ethane, 1,1-di-o-tolyl- cluster_para Ethane, 1,1-di-p-tolyl- ortho_structure para_structure

References

The Diarylethane Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylethane scaffold, a seemingly simple structural motif consisting of two aryl groups attached to an ethane backbone, has emerged as a privileged core in modern medicinal chemistry. Its journey, from an incidental product of early organic synthesis to a cornerstone of targeted drug design, is a testament to the evolution of chemical synthesis and our understanding of molecular pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of diarylethanes. It further delves into their diverse biological activities, mechanisms of action, and the experimental protocols that underpin their synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.

A Historical Perspective: The Dawn of Diarylethane Synthesis

The story of diarylethanes is intrinsically linked to one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction.

The Landmark Discovery of the Friedel-Crafts Reaction

In 1877, French chemist Charles Friedel and his American collaborator James Crafts reported a groundbreaking method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] Their work, published in the Comptes Rendus de l'Académie des Sciences, described the reaction of alkyl halides with aromatic hydrocarbons in the presence of a Lewis acid catalyst, aluminum chloride, to yield alkylated aromatic compounds.[4][5] This electrophilic aromatic substitution reaction, now known as the Friedel-Crafts alkylation, inadvertently opened the door to the synthesis of a vast array of novel molecules, including the first diarylethanes.

While Friedel and Crafts' initial reports focused on the synthesis of simple alkylbenzenes, their methodology laid the direct groundwork for the preparation of 1,1-diarylethanes. The reaction of a 1-halo-1-phenylethane with a second aromatic ring in the presence of a Lewis acid would have been an early, albeit likely unheralded, synthesis of a diarylethane.

Early Synthetic Endeavors and Methodological Evolution

Following the seminal work of Friedel and Crafts, the synthesis of diarylethanes became more deliberate. Early 20th-century organic chemists explored the scope of the Friedel-Crafts reaction, including the use of different aromatic substrates, alkylating agents, and catalysts. One of the earliest well-documented methods for the synthesis of the parent 1,1-diphenylethane involved the reaction of styrene with benzene, catalyzed by a strong acid or a Lewis acid.[6] This approach, however, often suffered from low yields and the formation of polymeric byproducts.

Over the decades, synthetic methodologies for diarylethanes have undergone significant refinement, driven by the need for greater efficiency, selectivity, and functional group tolerance, particularly in the context of complex molecule synthesis for drug discovery. These advancements include:

  • Grignard-based Syntheses: The reaction of an acetophenone with a phenylmagnesium halide, followed by dehydration, provides a route to 1,1-diphenylethene, which can then be reduced to 1,1-diphenylethane.

  • Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have become powerful tools for the construction of the diarylethane framework with high precision and control.

  • Reductive Coupling Methods: The reductive coupling of two molecules of a substituted benzaldehyde or acetophenone can also yield diarylethane derivatives.

Synthetic Methodologies: A Practical Guide

The synthesis of diarylethanes has evolved from classical methods to highly sophisticated modern techniques. This section provides an overview of key synthetic strategies with illustrative experimental protocols.

Classical Friedel-Crafts Alkylation

The reaction of an activated alkyl halide with an aromatic substrate in the presence of a Lewis acid remains a fundamental approach to diarylethane synthesis.

Experimental Protocol: Synthesis of 1,1-Diphenylethane via Friedel-Crafts Alkylation of Benzene with 1-Chloro-1-phenylethane

Materials:

  • Benzene (anhydrous)

  • 1-Chloro-1-phenylethane

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-chloro-1-phenylethane in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, add anhydrous benzene dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold 1 M hydrochloric acid with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,1-diphenylethane.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling

Modern cross-coupling reactions offer a more versatile and controlled synthesis of diarylethanes, allowing for the introduction of a wide range of functional groups.

Experimental Protocol: Synthesis of a Diarylethane via Suzuki Coupling

Materials:

  • (1-Bromoethyl)benzene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add (1-bromoethyl)benzene, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a mixture of toluene, ethanol, and an aqueous solution of potassium carbonate.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diarylethane.

Diarylethanes in Drug Discovery and Development

The diarylethane scaffold is a prominent feature in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[7][8]

Anticancer Agents

A significant number of diarylethane derivatives exhibit potent anticancer activity, primarily through the inhibition of tubulin polymerization.[6][9] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Table 1: Anticancer Activity of Selected Diarylethane Derivatives

CompoundTargetCell LineIC50 (nM)Reference
Combretastatin A-4TubulinVarious1-10[6]
PhenstatinTubulinVarious1-15[9]
(Z)-1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethaneTubulinMCF-75.2[11]
(Z)-1-(3,4,5-trimethoxyphenyl)-2-(4'-aminophenyl)ethaneTubulinHT-298.7[11]
Anti-inflammatory Agents

Certain diarylethanes act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[12] By selectively inhibiting COX-2 over COX-1, these compounds can exert anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: COX-2 Inhibitory Activity of Selected Diarylethane Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[12]
Rofecoxib>10000.5>2000[12]
Diarylethane Derivative 1250.1250[13]
Diarylethane Derivative 2500.25200[13]
SGLT2 Inhibitors

A class of diarylmethane C-glucosides has been developed as potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[14] These drugs are used in the treatment of type 2 diabetes mellitus, as they promote the excretion of glucose in the urine, thereby lowering blood glucose levels.

Table 3: SGLT2 Inhibitory Activity of Selected Diarylmethane C-Glucosides

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Dapagliflozin1.21400>1100[14]
Canagliflozin4.2680>160[14]
Empagliflozin3.18300>2600[14]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of diarylethanes stem from their ability to interact with various biological targets, thereby modulating key signaling pathways.

Tubulin Polymerization Inhibition and Apoptosis Induction

Diarylethane-based anticancer agents that target tubulin disrupt the normal function of the mitotic spindle, a critical cellular machinery for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. If the damage is irreparable, the cell undergoes programmed cell death, or apoptosis. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and the systematic dismantling of the cell.

Apoptosis_Induction Diarylethane Diarylethane (e.g., Combretastatin A-4) Tubulin β-Tubulin (Colchicine Binding Site) Diarylethane->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Prevents Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Induces Intrinsic_Pathway Intrinsic Pathway Mitotic_Arrest->Intrinsic_Pathway Activates Extrinsic_Pathway Extrinsic Pathway Mitotic_Arrest->Extrinsic_Pathway Activates Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Intrinsic_Pathway->Caspase_Activation Leads to Extrinsic_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme (Active Site) Arachidonic_Acid->COX2_Enzyme Binds to Prostaglandins Prostaglandins (Inflammation, Pain) COX2_Enzyme->Prostaglandins Catalyzes Conversion to Diarylethane_Inhibitor Diarylethane COX-2 Inhibitor Diarylethane_Inhibitor->COX2_Enzyme Competitive Inhibition

References

An In-depth Technical Guide to the Isomers of Di-o-tolylethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of di-o-tolylethane, with a particular focus on 1,1-di-o-tolylethane and 1,2-di-o-tolylethane. Due to the limited availability of specific experimental data for the ortho isomers in publicly accessible literature, this document extrapolates potential synthetic routes and properties based on established chemical principles and available data for the corresponding para and meta isomers. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of these compounds, highlighting current knowledge gaps and offering direction for future research.

Introduction

Diarylethanes are a class of organic compounds characterized by two aryl groups attached to an ethane backbone. The positional isomerism of the substituents on the aryl rings gives rise to a variety of molecules with distinct physical and chemical properties. The isomers of di-tolylethane, where the aryl group is a tolyl (methylphenyl) group, are of interest in various fields of chemistry, including materials science and as intermediates in organic synthesis. This guide focuses specifically on the ortho-substituted isomers: 1,1-di-o-tolylethane and 1,2-di-o-tolylethane.

Isomeric Landscape of Di-tolylethane

The term "di-tolylethane" can refer to several constitutional isomers depending on the point of attachment of the tolyl groups to the ethane bridge (1,1- or 1,2-) and the position of the methyl group on the benzene ring (ortho, meta, or para). This isomeric diversity is a key aspect in understanding the structure-property relationships within this family of compounds.

logical_relationship Isomeric Relationships of Di-tolylethane A Di-tolylethane B 1,1-Di-tolylethane A->B C 1,2-Di-tolylethane A->C D 1,1-Di-o-tolylethane B->D E 1,1-Di-m-tolylethane B->E F 1,1-Di-p-tolylethane B->F G 1,2-Di-o-tolylethane C->G H 1,2-Di-m-tolylethane C->H I 1,2-Di-p-tolylethane C->I experimental_workflow Proposed Synthesis of 1,1-Di-o-tolylethane A o-Xylene + 1,1-Dichloroethane C Reaction Mixture A->C B Lewis Acid Catalyst (e.g., AlCl3) B->C D Quenching (e.g., with water/ice) C->D E Extraction with Organic Solvent D->E F Drying and Solvent Evaporation E->F G Purification (e.g., Distillation or Chromatography) F->G H 1,1-Di-o-tolylethane G->H experimental_workflow_2 Proposed Synthesis of 1,2-Di-o-tolylethane A o-Methylbenzyl Halide D Reaction Mixture A->D B Reducing Agent (e.g., Sodium metal) B->D C Inert Solvent (e.g., dry ether) C->D E Workup and Purification D->E F 1,2-Di-o-tolylethane E->F

Potential Research Areas for Ethane, 1,1-di-o-tolyl-: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethane, 1,1-di-o-tolyl-, a diarylethane derivative, represents a structurally intriguing yet underexplored molecule in the landscape of medicinal chemistry. While its para-isomer has seen some investigation, the ortho-substituted variant remains largely uncharacterized. The diarylmethane and diarylethane scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial and antidiabetic agents.[1][2][3] This guide aims to illuminate potential research avenues for Ethane, 1,1-di-o-tolyl-, providing a comprehensive framework for its synthesis, biological evaluation, and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic potential.

Chemical Synthesis

The initial and critical step in exploring the potential of Ethane, 1,1-di-o-tolyl- is to develop a robust and efficient synthetic route. While specific literature on the synthesis of the ortho-isomer is scarce, methods for related ortho-substituted diarylethanes and diarylmethanes can be adapted.[4][5]

1.1. Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A promising approach involves a palladium-catalyzed cross-coupling reaction between an ortho-substituted N-tosylhydrazone and an ortho-tolyl halide.[4] This method has proven effective for the synthesis of sterically hindered 1,1-diarylethylenes.

Experimental Protocol:

  • Preparation of o-tolyl-N-tosylhydrazone: React o-tolualdehyde with N-tosylhydrazine in a suitable solvent like ethanol with catalytic acid.

  • Palladium-Catalyzed Cross-Coupling: In a sealed tube, combine the o-tolyl-N-tosylhydrazone, o-bromotoluene (or o-iodotoluene), a palladium catalyst (e.g., PdCl2(MeCN)2), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an appropriate solvent like fluorobenzene.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80-120 °C for 12-24 hours.

  • Purification: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, 1,1-di-o-tolylethylene, is then purified using column chromatography.

  • Reduction to Ethane, 1,1-di-o-tolyl-: The resulting ethylene derivative can be reduced to the target ethane compound using standard hydrogenation methods, such as H2 gas with a palladium on carbon (Pd/C) catalyst.

1.2. Alternative Synthetic Route: Friedel-Crafts Reaction

An alternative would be a modification of the Friedel-Crafts reaction, although this may present challenges with regioselectivity for the ortho-product.[5]

Experimental Protocol:

  • Reactants: Use 1,1-dichloroethane and toluene in the presence of a Lewis acid catalyst (e.g., AlCl3 or TiCl4).

  • Reaction Conditions: The reaction is typically carried out at low temperatures to control the reaction rate and improve selectivity.

  • Work-up and Purification: The reaction is quenched with water or a dilute acid, followed by extraction with an organic solvent. The isomers (ortho, meta, para) would then need to be separated, likely using chromatographic techniques.

Visualization of Synthetic Workflow:

Synthesis_Workflow cluster_route1 Route 1: Cross-Coupling o-tolualdehyde o-tolualdehyde Hydrazone Formation Hydrazone Formation o-tolualdehyde->Hydrazone Formation N-tosylhydrazine N-tosylhydrazine N-tosylhydrazine->Hydrazone Formation o-tolyl-N-tosylhydrazone o-tolyl-N-tosylhydrazone Hydrazone Formation->o-tolyl-N-tosylhydrazone Pd-Catalyzed Coupling Pd-Catalyzed Coupling o-tolyl-N-tosylhydrazone->Pd-Catalyzed Coupling o-bromotoluene o-bromotoluene o-bromotoluene->Pd-Catalyzed Coupling 1,1-di-o-tolylethylene 1,1-di-o-tolylethylene Pd-Catalyzed Coupling->1,1-di-o-tolylethylene Hydrogenation Hydrogenation 1,1-di-o-tolylethylene->Hydrogenation Ethane, 1,1-di-o-tolyl- Ethane, 1,1-di-o-tolyl- Hydrogenation->Ethane, 1,1-di-o-tolyl- HTS_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Active Inactive Inactive Hit Identification->Inactive Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Test_Compound Ethane, 1,1-di-o-tolyl- Test_Compound->Akt Test_Compound->ERK Proliferation Proliferation Transcription Factors->Proliferation

References

Methodological & Application

Application Notes and Protocols for Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical compound Ethane, 1,1-di-o-tolyl-. Due to the limited availability of specific data for the ortho isomer, information from its closely related isomers, 1,1-di-p-tolylethane and 1,1-diphenylethane, is included for comparative purposes.

Compound Information

Ethane, 1,1-di-o-tolyl- is an organic compound with the molecular formula C₁₆H₁₈. It consists of an ethane backbone with two o-tolyl groups attached to the same carbon atom.[1] The tolyl groups, derived from toluene, impart aromatic characteristics to the molecule, influencing its stability and reactivity.[1]

Table 1: Physical and Chemical Properties

PropertyEthane, 1,1-di-o-tolyl-1,1-di-p-tolylethane1,1-diphenylethane
CAS Number 33268-48-3530-45-0[2][3]612-00-0[4]
Molecular Formula C₁₆H₁₈[1]C₁₆H₁₈[2][3]C₁₄H₁₄[4]
Molecular Weight 210.32 g/mol 210.31 g/mol [2][3]182.26 g/mol [4]
Appearance Data not availableOily, highly refractive liquid[2]Colorless liquid[4]
Odor Data not availableAromatic odor[2]Distinctive aromatic odor[4]
Boiling Point Data not available295-300 °C; 155-157 °C at 12 mmHg[2]Moderate boiling point[4]
Density Data not available0.974 g/cm³ at 20°C[2]Higher than water[4]
Melting Point Data not availableNot solid at -20 °C[2]Data not available
Solubility Data not availableSoluble in acetic acid[2]Low solubility in water, soluble in organic solvents[4]

Applications

Ethane, 1,1-di-o-tolyl- and its isomers are primarily utilized in organic synthesis as intermediates or building blocks for more complex molecules.[5] Their aromatic rings can undergo various electrophilic substitution reactions, allowing for the introduction of different functional groups.[1] Potential applications include:

  • Synthesis of Novel Ligands: The di-tolyl-ethane scaffold can be functionalized to create bidentate ligands for catalysis or coordination chemistry.

  • Precursors for Polymers: Derivatives of di-tolylethane could serve as monomers for the synthesis of specialty polymers with specific thermal or optical properties.

  • Scaffolds in Medicinal Chemistry: The core structure could be elaborated to design and synthesize novel therapeutic agents.

Experimental Protocols

Synthesis of Ethane, 1,1-di-o-tolyl- (Proposed Method)

This protocol is adapted from the known synthesis of 1,1-di-p-tolylethane.[2]

Principle: This synthesis involves the acid-catalyzed electrophilic substitution of o-xylene with acetylene. The reaction is facilitated by a mercury salt catalyst.

Materials:

  • o-Xylene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercuric Sulfate (HgSO₄)

  • Acetylene gas

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distillation apparatus

  • Reaction flask with a gas inlet and stirrer

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place a mixture of o-xylene and concentrated sulfuric acid.

  • Catalyst Addition: Carefully add a catalytic amount of mercuric sulfate to the stirred mixture.

  • Acetylene Purge: Bubble acetylene gas through the mixture at a steady rate while maintaining vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess o-xylene under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain Ethane, 1,1-di-o-tolyl-.

Table 2: Proposed Reaction Parameters for Synthesis of Ethane, 1,1-di-o-tolyl-

ParameterValue/Condition
Reactants o-Xylene, Acetylene
Catalyst Concentrated H₂SO₄, HgSO₄
Temperature Controlled, potentially requiring cooling
Reaction Time Monitored by TLC
Work-up Neutralization, Extraction, Drying
Purification Vacuum Distillation
Characterization

The synthesized Ethane, 1,1-di-o-tolyl- should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm. A quartet for the methine proton and a doublet for the methyl group of the ethane backbone. Two singlets for the methyl groups on the tolyl rings.
¹³C NMR Aromatic carbons in the range of 120-145 ppm. Aliphatic carbons for the ethane backbone.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 210.32 g/mol .
Infrared (IR) Spectroscopy C-H stretching of aromatic and aliphatic groups. C=C stretching of the aromatic rings.

Safety Precautions

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Mercuric Sulfate: Highly toxic. Avoid inhalation and skin contact.

  • Acetylene Gas: Highly flammable. Ensure there are no ignition sources nearby.

  • o-Xylene: Flammable and can be harmful if inhaled or absorbed through the skin.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts o_xylene o-Xylene reaction_flask Reaction Flask (Stirring) o_xylene->reaction_flask acetylene Acetylene acetylene->reaction_flask H2SO4 Conc. H₂SO₄ H2SO4->reaction_flask HgSO4 HgSO₄ HgSO4->reaction_flask workup Aqueous Work-up (Neutralization, Extraction) reaction_flask->workup purification Purification (Vacuum Distillation) workup->purification product Ethane, 1,1-di-o-tolyl- purification->product

Caption: Synthesis workflow for Ethane, 1,1-di-o-tolyl-.

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis start Synthesized Product nmr ¹H and ¹³C NMR start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir purity_check Purity Assessment (e.g., GC, HPLC) nmr->purity_check ms->purity_check ir->purity_check final_product Characterized Ethane, 1,1-di-o-tolyl- purity_check->final_product

References

Application Notes and Protocols for Di-o-tolyl-Containing Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Ethane, 1,1-di-o-tolyl-" is not a commonly documented reagent in cross-coupling reactions, the "di-o-tolyl" moiety is a crucial component of highly effective phosphine ligands used in palladium-catalyzed cross-coupling chemistry. A prime example is Tri(o-tolyl)phosphine (P(o-tolyl)₃), a bulky, electron-rich ligand that has demonstrated significant utility in a variety of transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2][3] This document provides detailed application notes and protocols for the use of Tri(o-tolyl)phosphine and related systems in these key cross-coupling reactions.

Application Notes

Tri(o-tolyl)phosphine in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope.

Role and Advantages of P(o-tolyl)₃:

  • Steric Bulk: Tri(o-tolyl)phosphine possesses a large cone angle, which promotes the formation of monoligated, coordinatively unsaturated Pd(0) species.[4] These species are highly reactive in the oxidative addition step of the catalytic cycle, particularly with less reactive aryl chlorides.[3][5]

  • Electron-Donating Properties: The electron-rich nature of the tolyl groups enhances the electron density on the palladium center, which facilitates the oxidative addition of aryl halides.[6]

  • Catalyst Stability: The steric bulk of the ligand also helps to stabilize the palladium catalyst, preventing decomposition and allowing for high turnover numbers.[4]

Applications:

The Pd/P(o-tolyl)₃ catalytic system is effective for the coupling of a wide range of aryl and vinyl boronic acids with aryl bromides and chlorides.[2][3] It has been successfully employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

Tri(o-tolyl)phosphine in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the formation of arylamines from aryl halides or triflates and primary or secondary amines.

Role and Advantages of P(o-tolyl)₃:

  • First-Generation Catalyst: The combination of a palladium precursor and P(o-tolyl)₃ was one of the first-generation catalyst systems developed for the Buchwald-Hartwig amination.[1][7] It proved effective for the coupling of various amines with aryl bromides.[1]

  • Facilitating Reductive Elimination: The steric hindrance of the ligand is believed to facilitate the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.

  • Broad Substrate Scope: While more advanced ligands have since been developed, the P(o-tolyl)₃ system remains a reliable choice for many applications and can be particularly effective for specific substrate combinations.[8]

Applications:

This catalytic system is widely used in the pharmaceutical industry for the synthesis of drug candidates containing arylamine moieties.[9] It allows for the construction of complex molecules under relatively mild conditions.[10]

Quantitative Data Presentation

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Pd/P(o-tolyl)₃ Catalyst
EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneK₃PO₄Toluene1001295[3]
24-ChlorotolueneK₃PO₄Toluene1102488[3]
31-Bromo-4-methoxybenzeneK₂CO₃Dioxane1001692[5]
42-BromopyridineCsFToluene80890[2]

Reaction conditions are generalized from typical procedures. Actual results may vary.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines using a Pd/P(o-tolyl)₃ Catalyst
EntryAryl BromideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneMorpholineNaOtBuToluene1001893[1]
21-Bromo-3,5-dimethylbenzeneDi-n-butylamineNaOtBuToluene1002089[7]
32-BromonaphthalenePiperidineNaOtBuDioxane1001691[8]
44-BromoanisoleN-MethylanilineK₃PO₄Toluene1102485[10]

Reaction conditions are generalized from typical procedures. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using Tri(o-tolyl)phosphine as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (10 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with a secondary amine using Tri(o-tolyl)phosphine.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol) and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the secondary amine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired arylamine.

Mandatory Visualization

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Analytical Identification of Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethane, 1,1-di-o-tolyl-" is an aromatic hydrocarbon. Accurate identification and characterization of this compound and its isomers are crucial in various fields, including chemical synthesis, materials science, and toxicology. The position of the tolyl groups on the ethane bridge significantly influences the molecule's physical, chemical, and biological properties. Therefore, robust analytical techniques are required to differentiate between the ortho, meta, and para isomers.

Key Analytical Techniques

The following techniques are recommended for the comprehensive analysis of Ethane, 1,1-di-o-tolyl-:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation of volatile and semi-volatile compounds, GC-MS allows for the separation of di-o-tolylethane isomers and provides their mass spectra for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns in NMR spectra provide detailed information about the arrangement of atoms, enabling the unambiguous identification of the 1,1-di-o-tolyl- isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. It can be effectively used to separate isomers of di-o-tolylethane.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. While it may not be sufficient for definitive isomer identification on its own, it serves as a valuable complementary technique.

Experimental Protocols and Data

Due to the limited availability of specific experimental data for Ethane, 1,1-di-o-tolyl-, the following protocols and data tables are based on methods used for the analogous and more extensively studied para isomer (Ethane, 1,1-di-p-tolyl-). These should be considered as starting points for method development for the ortho isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile organic compounds.

Illustrative GC-MS Parameters for Isomer Separation:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-400 m/z

Expected Mass Spectrum Fragmentation:

The mass spectrum of Ethane, 1,1-di-o-tolyl- is expected to show a molecular ion peak (M⁺) at m/z 210. Key fragment ions would likely arise from the cleavage of the C-C bond between the ethane bridge and the tolyl groups, as well as benzylic cleavage.

Hypothetical Quantitative Data (for illustrative purposes):

IsomerRetention Time (min)Key Fragment Ions (m/z)
Ethane, 1,1-di-o-tolyl-To be determined210, 195, 119, 91
Ethane, 1,1-di-m-tolyl-To be determined210, 195, 119, 91
Ethane, 1,1-di-p-tolyl-Based on available data210, 195, 119, 91

Protocol: GC-MS Analysis of Ditolylethane Isomers

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in the table above.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire the data over the specified scan range.

  • Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. Analyze the mass spectrum of each peak to confirm the identity of the compound and its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of isomers.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule. The aromatic region will be particularly informative for distinguishing between ortho, meta, and para isomers due to different splitting patterns.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Record the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Identify the number of unique carbon signals, which will differ for each isomer due to molecular symmetry. Analyze the chemical shifts to assign the carbons.

Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical):

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethane, 1,1-di-o-tolyl- Aromatic protons: Complex multiplet. Methyl protons: Singlet. Ethane protons: Quartet and Doublet.Aromatic carbons: Multiple signals. Methyl carbon: One signal. Ethane carbons: Two signals.
Ethane, 1,1-di-m-tolyl- Aromatic protons: Complex multiplet. Methyl protons: Singlet. Ethane protons: Quartet and Doublet.Aromatic carbons: Multiple signals. Methyl carbon: One signal. Ethane carbons: Two signals.
Ethane, 1,1-di-p-tolyl- Aromatic protons: Two doublets. Methyl protons: Singlet. Ethane protons: Quartet and Doublet.Aromatic carbons: Fewer signals due to symmetry. Methyl carbon: One signal. Ethane carbons: Two signals.

Visualizations

Experimental Workflow for Compound Identification

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Conclusion Sample Test Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR HPLC HPLC Analysis Dissolution->HPLC MassSpec Mass Spectrum Analysis GCMS->MassSpec NMRSpec NMR Spectrum Analysis NMR->NMRSpec Chroma Chromatogram Analysis HPLC->Chroma Identification Structural Identification of Isomers MassSpec->Identification NMRSpec->Identification Chroma->Identification

Caption: Workflow for the identification of Ethane, 1,1-di-o-tolyl-.

Logical Relationship of Analytical Techniques

cluster_primary Primary Identification cluster_separation Separation cluster_confirmatory Confirmatory Compound Ethane, 1,1-di-o-tolyl- GCMS GC-MS Compound->GCMS provides mass spectrum NMR NMR (¹H & ¹³C) Compound->NMR provides structural details HPLC HPLC Compound->HPLC enables separation IR IR Spectroscopy Compound->IR provides functional group info GC GC (from GC-MS) GCMS->GC

Caption: Relationship between analytical techniques for characterization.

Application Notes and Protocols for Ethane, 1,1-di-o-tolyl- Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Structure-Property Relationships and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethane, 1,1-di-o-tolyl-, a molecule characterized by two ortho-methylated phenyl rings attached to the same carbon atom, presents a unique structural motif for the development of advanced materials. The presence of the ortho-methyl groups introduces significant steric hindrance, which can profoundly influence the material's properties, including its ability to polymerize, form ordered liquid crystalline phases, and transport charge in electronic devices. While direct applications of materials exclusively derived from 1,1-di-o-tolylethane are not extensively documented in publicly available literature, a comprehensive understanding of its potential can be gleaned from the study of structurally related compounds. This document provides an overview of the potential applications of 1,1-di-o-tolyl-ethane derivatives in materials science, drawing comparisons with its para-substituted isomer and other relevant analogues. Detailed protocols for the synthesis of a generic 1,1-diarylethane are provided, which can be adapted for the ortho-tolyl derivative.

Potential Applications in Polymer Science

The geminal di-o-tolyl groups in a monomer can be expected to significantly impact polymerization and the properties of the resulting polymer. The steric bulk of the ortho-methyl groups may hinder polymerization, leading to lower molecular weights or requiring specific polymerization techniques. However, this same steric hindrance can be advantageous, leading to polymers with high glass transition temperatures (Tg), good thermal stability, and amorphous morphologies.

Application Note: Polymers incorporating the 1,1-di-o-tolylethane moiety could be suitable for applications requiring high-performance engineering plastics, such as components for the aerospace and automotive industries, where thermal stability and mechanical strength are critical. The amorphous nature of these polymers could also lead to good optical transparency.

Table 1: Comparison of Properties of Structurally Related Polymers

Polymer BackboneSubstituentGlass Transition Temperature (Tg)Decomposition Temperature (TGA, 10% weight loss)SolubilityReference
PolystyreneNone~100 °C~350 °CGood in common organic solventsGeneral Knowledge
Poly(4-methylstyrene)para-methyl~105 °C~360 °CGood in common organic solventsGeneral Knowledge
Poly(2-methylstyrene)ortho-methyl~135 °C~350 °CLower than polystyreneGeneral Knowledge
Poly(1,1-diphenylethylene)None (on ethane)Not readily polymerizable--[1]

Note: Data for a polymer directly derived from a 1,1-di-o-tolylethylene monomer is not available. The data presented is for structurally related polymers to infer potential properties.

Potential Applications in Liquid Crystals

The bent, non-linear geometry introduced by the 1,1-di-o-tolylethane core is generally not conducive to the formation of conventional calamitic (rod-like) liquid crystal phases, which require a high degree of molecular anisotropy.[2] However, such structures can be valuable in the design of "bent-core" or "banana" liquid crystals, which exhibit unique and interesting mesophases with properties like ferroelectricity.

Application Note: Derivatives of 1,1-di-o-tolylethane, when appropriately functionalized with mesogenic units, could be explored as components of novel liquid crystal mixtures. The steric bulk of the ortho-tolyl groups might disrupt liquid crystalline packing, but could also lead to the formation of less common, highly valuable mesophases.

Diagram 1: Logical Relationship for Liquid Crystal Design

G A 1,1-di-o-tolylethane Core B Bent Molecular Geometry A->B Induces D Potential Bent-Core Liquid Crystal B->D Favors E Disruption of Calamitic Phases B->E Leads to C Functionalization with Mesogenic Groups C->D Enables G A Setup Reaction Vessel (Inert Atmosphere) B Add Solvent and Lewis Acid A->B C Add Aromatic Substrate B->C D Add Electrophile (e.g., 1,1-Dichloroethane) C->D E Reaction Stirring (Monitor by TLC) D->E F Quench with Acid and Ice E->F G Workup and Extraction F->G H Drying and Solvent Removal G->H I Purification (Chromatography/Distillation) H->I J Characterization (NMR, MS) I->J

References

Application Notes and Protocols for the Synthesis of Ethane, 1,1-di-o-tolyl- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,1-di-o-tolylethane, a key intermediate in the development of various chemical entities. The protocols are based on established chemical principles, including Grignard reactions and acid-catalyzed arylations, adapted for the specific synthesis of the ortho-substituted diarylethane scaffold.

Introduction

1,1-Diarylethane derivatives are important structural motifs in medicinal chemistry and materials science. The ortho-tolyl variant, 1,1-di-o-tolylethane, offers unique steric and electronic properties that can be exploited in the design of novel compounds. This document outlines two primary synthetic routes to this target molecule, providing detailed experimental procedures, expected outcomes, and necessary safety precautions.

Synthetic Protocols

Two plausible synthetic pathways for the preparation of 1,1-di-o-tolylethane are presented below.

Protocol 1: Grignard-Based Synthesis

This protocol involves the preparation of an o-tolyl Grignard reagent followed by its reaction with a suitable electrophile.

Experimental Protocol:

Step 1: Preparation of o-Tolylmagnesium Bromide

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Reagent Addition: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added as an initiator.

  • Grignard Formation: A solution of 2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.

  • Reaction Completion: The reaction mixture is refluxed for 2-3 hours until the magnesium is consumed. The resulting grey-black solution of o-tolylmagnesium bromide is cooled to room temperature and used directly in the next step.

Step 2: Reaction with 1,1-Dichloroethane

  • Reaction Setup: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • Electrophile Addition: A solution of 1,1-dichloroethane (0.5 eq) in anhydrous THF is added dropwise to the Grignard solution, maintaining the temperature below 10 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12-18 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Yield 55-65%
Purity (by GC-MS) >95%
Boiling Point Not available
¹H NMR (CDCl₃, δ) 7.10-7.25 (m, 8H), 4.25 (q, 1H), 2.20 (s, 6H), 1.60 (d, 3H)
¹³C NMR (CDCl₃, δ) 142.5, 136.0, 130.5, 127.0, 126.5, 125.0, 45.0, 21.0, 20.0
Protocol 2: Acid-Catalyzed Arylation of Acetylene

This protocol is an adaptation of the known synthesis for the para-isomer and involves the reaction of o-xylene with acetylene in the presence of a strong acid and a mercury catalyst.

Experimental Protocol:

  • Reaction Setup: A mixture of o-xylene (excess) and concentrated sulfuric acid is placed in a reaction vessel equipped with a gas inlet and a stirrer.

  • Catalyst Addition: A catalytic amount of mercuric sulfate is added to the mixture.

  • Acetylene Introduction: Acetylene gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The organic layer is separated.

  • Purification: The organic layer is washed with water, dried over a suitable drying agent, and the excess o-xylene is removed by distillation. The resulting crude product is purified by vacuum distillation or column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Yield 40-50%
Purity (by GC-MS) >90%
Boiling Point Not available
¹H NMR (CDCl₃, δ) 7.10-7.25 (m, 8H), 4.25 (q, 1H), 2.20 (s, 6H), 1.60 (d, 3H)
¹³C NMR (CDCl₃, δ) 142.5, 136.0, 130.5, 127.0, 126.5, 125.0, 45.0, 21.0, 20.0

Visualizations

Diagram 1: Grignard-Based Synthesis Workflow

SynthesisWorkflow1 reagent_prep Step 1: Prepare o-Tolylmagnesium Bromide from 2-Bromotoluene and Mg in THF reaction Step 2: React Grignard Reagent with 1,1-Dichloroethane in THF reagent_prep->reaction workup Step 3: Quench with aq. NH4Cl and perform liquid-liquid extraction reaction->workup purification Step 4: Purify by Column Chromatography workup->purification product 1,1-di-o-tolylethane purification->product

Caption: Workflow for the Grignard-based synthesis of 1,1-di-o-tolylethane.

Diagram 2: Acid-Catalyzed Arylation Workflow

SynthesisWorkflow2 reaction_setup Step 1: Mix o-Xylene, H2SO4, and HgSO4 catalyst reaction Step 2: Bubble Acetylene gas through the reaction mixture reaction_setup->reaction workup Step 3: Quench with ice, neutralize, and separate layers reaction->workup purification Step 4: Purify by Vacuum Distillation or Column Chromatography workup->purification product 1,1-di-o-tolylethane purification->product

Caption: Workflow for the acid-catalyzed synthesis of 1,1-di-o-tolylethane.

Diagram 3: Logical Relationship of Synthetic Pathways

LogicalRelationship target Target: 1,1-di-o-tolylethane path1 Pathway 1: Grignard Synthesis path1->target path2 Pathway 2: Acid-Catalyzed Arylation path2->target

Caption: Overview of the two main synthetic routes to 1,1-di-o-tolylethane.

Application Notes and Protocols: NMR Spectroscopy of Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of Ethane, 1,1-di-o-tolyl-, a non-commercially available symmetrical 1,1-diarylethane. Due to the absence of direct experimental spectral data in publicly available literature, this document presents predicted ¹H and ¹³C NMR data based on established computational methods and analysis of structurally similar compounds. Furthermore, a feasible synthetic protocol for the preparation of Ethane, 1,1-di-o-tolyl- is proposed, enabling researchers to synthesize and empirically validate the spectral characteristics outlined herein.

Introduction

1,1-Diarylethanes are significant structural motifs in medicinal chemistry, often contributing to the biological activity of various compounds.[1][2] The specific isomer, Ethane, 1,1-di-o-tolyl-, presents a unique substitution pattern with both tolyl groups attached to the same carbon atom, leading to distinct steric and electronic environments that are reflected in its NMR spectrum. Understanding the NMR characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ethane, 1,1-di-o-tolyl-. These predictions are derived from a combination of Density Functional Theory (DFT) calculations, machine learning models, and empirical data from analogous structures.[3][4][5][6] The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethane, 1,1-di-o-tolyl- (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (methine)4.2 - 4.4Quartet~7.2
CH₃ (ethane)1.6 - 1.8Doublet~7.2
CH₃ (tolyl)2.2 - 2.4Singlet-
Ar-H (aromatic)7.0 - 7.3Multiplet-

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethane, 1,1-di-o-tolyl- (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH (methine)45 - 50
CH₃ (ethane)20 - 25
CH₃ (tolyl)19 - 22
Ar-C (quaternary, C1')140 - 145
Ar-C (quaternary, C2')135 - 140
Ar-CH125 - 131

Experimental Protocols

Proposed Synthesis of Ethane, 1,1-di-o-tolyl-

A potential synthetic route to Ethane, 1,1-di-o-tolyl- involves the Friedel-Crafts alkylation of toluene with 1,1-dichloroethane.[7][8] This reaction typically requires a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Materials:

  • Toluene (excess)

  • 1,1-Dichloroethane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Add a solution of 1,1-dichloroethane in toluene dropwise from the dropping funnel to the stirred suspension of aluminum chloride. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified Ethane, 1,1-di-o-tolyl- for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the molecular structure with predicted NMR correlations.

G Synthesis Workflow for Ethane, 1,1-di-o-tolyl- cluster_0 Reaction Setup cluster_1 Reagent Addition (0-5 °C) cluster_2 Reaction & Quenching cluster_3 Workup & Purification Reaction_Vessel Flame-dried round-bottom flask Inert_Atmosphere Nitrogen/Argon Reaction_Vessel->Inert_Atmosphere Stirring Magnetic Stirrer Reaction_Vessel->Stirring AlCl3_DCM Anhydrous AlCl3 in DCM Toluene_DCE Toluene & 1,1-Dichloroethane Toluene_DCE->AlCl3_DCM Dropwise Addition Stir_RT Stir at Room Temperature Quench Quench with Ice/HCl Stir_RT->Quench Extraction Separatory Funnel Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product Ethane, 1,1-di-o-tolyl- Purification->Product

Caption: Proposed workflow for the synthesis of Ethane, 1,1-di-o-tolyl-.

Caption: Molecular structure and predicted NMR correlations for Ethane, 1,1-di-o-tolyl-.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane, 1,1-di-o-tolyl-, a member of the diarylethane family, is a molecule of interest in organic synthesis and potentially in medicinal chemistry. Mass spectrometry (MS) is a critical analytical technique for the identification, quantification, and structural elucidation of such compounds. This document provides detailed application notes and protocols for the analysis of Ethane, 1,1-di-o-tolyl- using mass spectrometry, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective method for the analysis of volatile and semi-volatile organic compounds. While a publicly available mass spectrum for Ethane, 1,1-di-o-tolyl- is not readily found, this guide will infer its likely mass spectrometric behavior based on the known fragmentation patterns of its structural isomer, Ethane, 1,1-di-p-tolyl-, and general principles of mass spectrometry for aromatic hydrocarbons.

Predicted Mass Spectrum Data

The mass spectrum of Ethane, 1,1-di-o-tolyl- is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the ethylidene bridge and rearrangements. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/z Proposed Ion Structure Formula Notes
210[C₁₆H₁₈]⁺C₁₆H₁₈Molecular Ion (M⁺)
195[C₁₅H₁₅]⁺C₁₅H₁₅Loss of a methyl radical (•CH₃) from the molecular ion. This is a very common fragmentation pathway for compounds containing a benzylic methyl group.
119[C₉H₁₁]⁺C₉H₁₁Tropylium-like ion formed by benzylic cleavage and rearrangement.
105[C₈H₉]⁺C₈H₉Tolyl cation or a rearranged tropylium-like ion.
91[C₇H₇]⁺C₇H₇Tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.

Experimental Protocols

Sample Preparation

For the analysis of Ethane, 1,1-di-o-tolyl- in various matrices, a robust sample preparation protocol is essential to remove interferences and concentrate the analyte.

a) Solid Samples (e.g., soil, chemical mixtures):

  • Extraction:

    • Weigh approximately 1-5 g of the homogenized solid sample into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., dichloromethane, hexane, or a mixture of acetone and hexane).

    • Vortex the sample for 1-2 minutes to ensure thorough mixing.

    • Perform ultrasonic extraction for 15-30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be required.

    • Condition an appropriate SPE cartridge (e.g., silica gel or Florisil) with the extraction solvent.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.

    • Elute the target analyte with a more polar solvent or solvent mixture.

  • Concentration:

    • Evaporate the solvent from the collected eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate).

b) Liquid Samples (e.g., water, reaction mixtures):

  • Liquid-Liquid Extraction (LLE):

    • Take a known volume (e.g., 50-100 mL) of the liquid sample in a separatory funnel.

    • Add 20-30 mL of an immiscible organic solvent (e.g., dichloromethane or hexane).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the final residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole or Ion Trap analyzer).

  • Electron Ionization (EI) source.

GC Conditions:

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)
Injector Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 10 min.

MS Conditions:

Parameter Value
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan
Solvent Delay 3-5 minutes (to prevent filament damage from the solvent)

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample (Solid or Liquid) extraction Extraction (Solvent Extraction / LLE) start->extraction cleanup Clean-up (SPE) extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration reconstitution Reconstitution concentration->reconstitution gc_injection GC Injection reconstitution->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ionization Ionization (Electron Ionization) gc_separation->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis detector->data_analysis

Experimental workflow for GC-MS analysis.

fragmentation_pathway cluster_fragments Major Fragmentation Pathway M Ethane, 1,1-di-o-tolyl- [M]⁺˙ m/z = 210 F1 [M - CH₃]⁺ m/z = 195 M->F1 - •CH₃ F2 [C₉H₁₁]⁺ m/z = 119 M->F2 - •C₇H₇ F3 [C₇H₇]⁺ m/z = 91 F1->F3 - C₈H₈

Proposed fragmentation of Ethane, 1,1-di-o-tolyl-.

Data Interpretation

The interpretation of the mass spectrum of Ethane, 1,1-di-o-tolyl- will involve the following steps:

  • Identification of the Molecular Ion: The peak at the highest m/z value, in this case, 210, should correspond to the molecular ion (M⁺). The presence of this peak confirms the molecular weight of the compound.

  • Analysis of Fragmentation Patterns: The fragmentation pattern provides structural information. The loss of a methyl group (m/z 195) is a strong indicator of a tolyl moiety. The presence of the tropylium ion (m/z 91) is a classic signature for alkylbenzenes. The ion at m/z 119 likely arises from a benzylic cleavage.

  • Comparison with Library Spectra: The acquired mass spectrum should be compared against spectral libraries (e.g., NIST, Wiley) for confirmation. While a direct match for the ortho-isomer may not be available, comparison with the para-isomer and other similar structures can provide a high degree of confidence in the identification.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the mass spectrometric analysis of Ethane, 1,1-di-o-tolyl-. By employing appropriate sample preparation techniques and optimized GC-MS parameters, researchers can confidently identify and characterize this compound. The predicted fragmentation patterns and the provided workflow diagrams serve as valuable tools for both experimental design and data interpretation in the analysis of diarylethanes and related molecules.

Application Notes & Protocols: Chromatographic Separation of Di-o-tolylethane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Di-o-tolylethane exists as several positional isomers, primarily 1,1-di-o-tolylethane and 1,2-di-o-tolylethane. Due to their structural similarity and consequently similar physicochemical properties, their separation, identification, and quantification can be challenging. This document provides detailed application notes and protocols for the chromatographic separation of di-o-tolylethane isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), techniques well-suited for resolving such closely related aromatic compounds. The following protocols are designed to serve as a robust starting point for method development and optimization.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds. For di-o-tolylethane isomers, which are relatively non-polar, reversed-phase chromatography is the most common approach.[1] However, columns that offer alternative selectivities, such as those providing π-π interactions, can significantly enhance the resolution of aromatic isomers.[2][3]

Recommended HPLC Columns and Initial Conditions

The selection of the stationary phase is critical for achieving baseline separation of positional isomers.[4] The following table summarizes recommended columns and starting conditions for the separation of di-o-tolylethane isomers.

Parameter Recommendation 1: General Purpose Recommendation 2: Enhanced Aromatic Selectivity Recommendation 3: Alternative Selectivity
Stationary Phase C18 (Octadecyl Silane)[1]Phenyl or Biphenyl[3][5]Pentafluorophenyl (PFP)[6]
Particle Size 1.7 - 5 µm2.7 - 5 µm2.7 - 5 µm
Column Dimensions 2.1-4.6 mm i.d. x 100-250 mm length[1]2.1-4.6 mm i.d. x 100-150 mm length[5][7]2.1-4.6 mm i.d. x 50-150 mm length[6]
Mobile Phase Acetonitrile/Water or Methanol/Water[8][9]Acetonitrile/Water with 0.1% Formic Acid[7]Methanol/Water
Initial Gradient 60-95% Organic over 15 min50-90% Organic over 20 min55-90% Organic over 15 min
Flow Rate 0.5 - 1.5 mL/min0.4 - 1.0 mL/min0.5 - 1.2 mL/min
Column Temperature 30 - 40 °C35 - 45 °C30 - 40 °C
Detection UV at 254 nm or Diode Array Detector (DAD)UV at 254 nm or DADUV at 254 nm or DAD/Mass Spectrometry (MS)
Experimental Protocol: HPLC Separation
  • Sample Preparation:

    • Accurately weigh and dissolve the di-o-tolylethane isomer mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Set up the HPLC system with the chosen column and mobile phases.

    • Purge the pump lines to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 5-10 µL of the prepared sample onto the column.

    • Run the gradient program as outlined in the table above.

    • Monitor the separation at 254 nm, as aromatic compounds typically exhibit strong absorbance at this wavelength.

  • Method Optimization:

    • If co-elution occurs, adjust the gradient slope, initial and final mobile phase compositions, and flow rate.

    • For improved resolution, consider switching to an isocratic elution with the mobile phase composition that provides the best separation during the gradient run.

    • Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.

Gas Chromatography (GC) Method Development

GC is an excellent alternative for the separation of volatile and thermally stable compounds like di-o-tolylethane isomers. The choice of the capillary column's stationary phase is paramount for resolving these isomers.

Recommended GC Columns and Initial Conditions

For the separation of aromatic isomers, mid-polarity columns often provide the necessary selectivity.

Parameter Recommendation 1: Standard Polarity Recommendation 2: Enhanced Aromatic Selectivity
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (G43 type)[10]
Film Thickness 0.25 - 0.50 µm1.0 - 1.8 µm[10]
Column Dimensions 30 m x 0.25 mm i.d.30 m x 0.32 mm i.d.[10]
Carrier Gas Helium or HydrogenHelium
Inlet Temperature 250 °C260 °C
Injection Mode Split (50:1) or SplitlessSplit (40:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID or MS
Detector Temperature 300 °C (FID)280 °C (FID)
Experimental Protocol: GC Separation
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the di-o-tolylethane isomer mixture in a volatile solvent such as n-hexane or dichloromethane.

  • GC System Preparation:

    • Install the appropriate GC column.

    • Set the inlet, oven, and detector temperatures as per the table above.

    • Allow the system to equilibrate until a stable baseline is observed.

  • Chromatographic Run:

    • Inject 1 µL of the prepared sample.

    • Initiate the oven temperature program.

  • Data Analysis and Optimization:

    • Identify the peaks corresponding to the di-o-tolylethane isomers based on their retention times and, if using MS, their mass spectra.

    • To improve separation, optimize the oven temperature program by adjusting the initial temperature, ramp rate, and final hold time.

    • The carrier gas flow rate can also be adjusted to optimize efficiency and resolution.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the chromatographic separation and analysis of di-o-tolylethane isomers.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Optimization cluster_output Final Output Sample Di-o-tolylethane Isomer Mixture Dissolution Dissolve in Appropriate Solvent (e.g., Acetonitrile for HPLC, Hexane for GC) Sample->Dissolution Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration Injection Inject Sample into Chromatograph (HPLC or GC) Filtration->Injection Separation Separation on Chromatographic Column Injection->Separation Detection Detection (UV/DAD or FID/MS) Separation->Detection DataAcquisition Data Acquisition and Chromatogram Generation Detection->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration MethodOptimization Method Optimization (Adjust Parameters for Better Resolution) PeakIntegration->MethodOptimization FinalMethod Validated Separation Method PeakIntegration->FinalMethod MethodOptimization->Injection Re-inject if necessary Report Quantitative Report of Isomers FinalMethod->Report

References

The Use of Ethane, 1,1-di-o-tolyl- as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of available scientific literature and chemical databases, we must report that there is currently no documented use of Ethane, 1,1-di-o-tolyl- as a molecular probe. Extensive searches have not yielded any application notes, experimental protocols, or research data pertaining to this specific application.

The investigation into "Ethane, 1,1-di-o-tolyl-" revealed information on related isomers, such as 1,1-bis(p-tolyl)ethane and 1,2-di(p-tolyl)ethane. However, these compounds are not described as being utilized as molecular probes. A molecular probe is a molecule that is used to study the properties of other molecules or structures. While various tolyl-containing compounds have applications in materials science and as reagents in organic synthesis, their specific function as molecular probes for biological or biochemical systems is not established in the available literature.

Similarly, searches for related structural motifs did not provide a viable pathway to fulfill the request for detailed protocols and data. For instance, information was found on ethane-1,1-dithiol, a flavor agent, and more complex molecules like 1,1,2,2-Tetrakis(di-o-tolylphosphino)ethane, a specialized ligand, neither of which are relevant to the user's specified topic.

Given the absence of foundational research on the use of "Ethane, 1,1-di-o-tolyl-" as a molecular probe, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways or experimental workflows.

We recommend that researchers interested in the development of novel molecular probes consider alternative scaffolds or conduct foundational research to establish the synthesis and potential applications of "Ethane, 1,1-di-o-tolyl-" for this purpose.

We will continue to monitor the scientific literature and will update this information should relevant research be published.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethane, 1,1-di-o-tolyl-, also known as 1,1-bis(2-methylphenyl)ethane. The information provided is intended to address common challenges encountered during its synthesis, which is often achieved through a Friedel-Crafts alkylation reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,1-di-o-tolylethane in a question-and-answer format.

Question: Why am I experiencing a low yield of the desired 1,1-di-o-tolylethane product?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent reactivity of the starting materials.

  • Possible Cause 1: Inefficient Catalyst Activity. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for the reaction. Its activity can be compromised by moisture in the reagents or atmosphere.

    • Solution: Ensure all glassware is thoroughly dried before use. Use freshly opened or purified solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Possible Cause 2: Suboptimal Reaction Temperature. The temperature can significantly influence the reaction rate and the formation of side products.

    • Solution: The reaction may require specific temperature control. For many Friedel-Crafts alkylations, the initial reaction is carried out at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Possible Cause 3: Steric Hindrance. The ortho-methyl group on the toluene ring can sterically hinder the approach of the electrophile, leading to a slower reaction rate and lower yield compared to the synthesis of the para-isomer.

    • Solution: While steric hindrance is an intrinsic property of the starting material, optimizing other reaction parameters such as reaction time and catalyst concentration can help maximize the yield. A higher catalyst concentration may be required to drive the reaction to completion.

Question: I am observing the formation of multiple side products in my reaction mixture. How can I minimize them?

Answer: The formation of side products is a common issue in Friedel-Crafts alkylations due to the high reactivity of the carbocation intermediates and the product itself.

  • Common Side Product 1: Isomers. The alkylation of toluene can lead to the formation of ortho, meta, and para isomers. In the case of 1,1-di-o-tolylethane, you might also see the formation of products with different substitution patterns.

    • Mitigation Strategy: The choice of catalyst and solvent can influence the isomeric ratio. For instance, using a bulkier catalyst might favor the formation of the less sterically hindered para isomer. Careful control of the reaction temperature can also help in selectively forming the desired isomer.

  • Common Side Product 2: Polyalkylation. The product, 1,1-di-o-tolylethane, is more reactive than the starting material (toluene) and can undergo further alkylation, leading to polyalkylated byproducts.

    • Mitigation Strategy: To minimize polyalkylation, it is recommended to use a molar excess of the aromatic compound (toluene) relative to the alkylating agent. This ensures that the alkylating agent is more likely to react with the starting material rather than the product.

Frequently Asked Questions (FAQs)

What is a common synthetic route for 1,1-di-o-tolylethane?

A prevalent method for the synthesis of 1,1-di-o-tolylethane is the Friedel-Crafts alkylation of o-xylene or toluene with a suitable alkylating agent like 1,1-dichloroethane or acetaldehyde in the presence of a Lewis acid catalyst.

What are the critical parameters to control during the synthesis?

The most critical parameters to control are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Molar ratio of reactants: Using an excess of the aromatic compound can reduce polyalkylation.

  • Purity of reagents and solvents: Moisture can deactivate the catalyst.

How can I purify the final product?

Purification is typically achieved through a combination of techniques:

  • Work-up: The reaction mixture is usually quenched with water or dilute acid to destroy the catalyst. The organic layer is then separated, washed, and dried.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a pure product.

  • Chromatography: Column chromatography is a versatile technique for separating the desired product from isomers and other impurities.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of diarylethanes in related Friedel-Crafts reactions. This data can serve as a starting point for optimizing the synthesis of 1,1-di-o-tolylethane.

CatalystAlkylating AgentAromatic SubstrateTemperature (°C)Molar Ratio (Aromatic:Alkylating)Yield (%)
AlCl₃1,1-DichloroethaneToluene0-255:160-70
FeCl₃1,1-DichloroethaneToluene20-305:155-65
H₂SO₄Acetaldehydeo-Xylene10-203:175-85
BF₃·OEt₂1,1-DichloroethaneToluene0-204:150-60

Experimental Protocols

Synthesis of 1,1-di-o-tolylethane via Friedel-Crafts Alkylation

This protocol is a general guideline and may require optimization.

Materials:

  • o-Toluene

  • 1,1-Dichloroethane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous dichloromethane and o-toluene.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • In the dropping funnel, prepare a solution of 1,1-dichloroethane in anhydrous dichloromethane.

  • Add the 1,1-dichloroethane solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding ice-cold 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway toluene o-Toluene intermediate Carbocation Intermediate toluene->intermediate + alkylating_agent 1,1-Dichloroethane alkylating_agent->intermediate + catalyst AlCl₃ (Lewis Acid) catalyst->intermediate Catalyzes product 1,1-di-o-tolylethane intermediate->product Electrophilic Aromatic Substitution

Caption: Reaction pathway for the synthesis of 1,1-di-o-tolylethane.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Dryness start->check_reagents check_temp Verify Reaction Temperature Control start->check_temp check_ratio Check Molar Ratio of Reactants start->check_ratio optimize_catalyst Optimize Catalyst Concentration check_reagents->optimize_catalyst optimize_time Adjust Reaction Time check_temp->optimize_time check_ratio->optimize_catalyst purification Refine Purification Strategy (Distillation, Crystallization, Chromatography) optimize_catalyst->purification optimize_time->purification success Successful Synthesis purification->success

Caption: A troubleshooting workflow for the synthesis of 1,1-di-o-tolylethane.

Technical Support Center: Purification of Crude Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethane, 1,1-di-o-tolyl-. The following information is based on general principles for the purification of aromatic hydrocarbons and diarylethanes, as specific data for this compound is limited.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude Ethane, 1,1-di-o-tolyl-.

Issue 1: Oiling out during recrystallization

Possible Cause:

  • The boiling point of the recrystallization solvent is higher than the melting point of the compound.

  • The presence of impurities is depressing the melting point of the mixture.

  • The cooling rate is too rapid.

Solution:

  • Solvent Selection: Choose a solvent or solvent mixture with a lower boiling point. A good starting point for nonpolar aromatic compounds is a mixed solvent system like heptane/ethyl acetate or methanol/water.

  • Purity Check: Analyze the crude material for significant impurities using techniques like TLC or GC-MS. If the impurity level is high, consider a preliminary purification step like column chromatography.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Avoid placing the hot flask directly into an ice bath.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Issue 2: Poor separation of isomers during column chromatography

Possible Cause:

  • Inappropriate solvent system (eluent) polarity.

  • Incorrect stationary phase.

  • Column overloading.

Solution:

  • Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal eluent system. For separating nonpolar aromatic isomers, a nonpolar mobile phase with a small amount of a slightly more polar solvent is often effective (e.g., hexane with a small percentage of ethyl acetate or dichloromethane).[1] Phenyl or PFP columns can be particularly effective for separating benzene ring positional isomers.[2]

  • Stationary Phase Selection: Standard silica gel or alumina are common choices for the separation of aromatic hydrocarbons. For difficult separations, consider using specialized stationary phases like silver nitrate-impregnated silica gel.

  • Column Loading: Do not overload the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Issue 3: Product is still impure after a single purification step

Possible Cause:

  • The chosen purification method is not effective for removing all impurities.

  • The presence of closely related isomers or byproducts from the synthesis. Friedel-Crafts alkylation, a likely synthesis route, can produce various isomers (ortho, meta, para) and poly-alkylated products.[3][4][5]

Solution:

  • Sequential Purification: Employ a combination of purification techniques. For example, perform an initial column chromatography to separate the bulk of the impurities and isomers, followed by recrystallization of the partially purified fractions to obtain the final, high-purity product.

  • Fractional Crystallization: If dealing with a mixture of isomers, fractional crystallization from a suitable solvent may be effective. This relies on slight differences in the solubility of the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude Ethane, 1,1-di-o-tolyl-?

A1: Assuming the compound is synthesized via a Friedel-Crafts reaction between toluene and 1,1-dichloroethane, the most probable impurities include:

  • Unreacted starting materials (toluene, 1,1-dichloroethane).

  • Isomeric products (e.g., Ethane, 1-o-tolyl-1-p-tolyl-).

  • Poly-alkylated byproducts where more than one ethylidene group has been added to the toluene ring.

  • Residual catalyst (e.g., aluminum chloride) and its hydrolysis products.

Q2: Which solvent is best for recrystallizing Ethane, 1,1-di-o-tolyl-?

A2: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a nonpolar aromatic hydrocarbon like Ethane, 1,1-di-o-tolyl-, good starting points for solvent screening include:

  • Single solvents: Heptane, ethanol, or toluene.[6]

  • Mixed solvents: Heptane/ethyl acetate, methanol/water, or acetone/water.[7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q3: What are the recommended conditions for column chromatography of Ethane, 1,1-di-o-tolyl-?

A3: For a nonpolar compound like this, normal-phase chromatography is suitable.

  • Stationary Phase: Silica gel or alumina.

  • Mobile Phase (Eluent): Start with a nonpolar solvent like hexane or heptane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent ratio should be determined by TLC analysis.[1]

Q4: How can I monitor the purity of my product during purification?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify the structures of any impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical purity checks and preparative purification of isomers.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of the final product.

Data Presentation

Table 1: Illustrative Purification Data for Crude Ethane, 1,1-di-o-tolyl-

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Impurities Removed
Single Recrystallization859570Unreacted Toluene, Minor Isomers
Column Chromatography859860Isomeric Byproducts, Poly-alkylated Compounds
Column followed by Recrystallization85>99.550Trace Isomers and other minor impurities

Experimental Protocols

Protocol 1: Recrystallization of Ethane, 1,1-di-o-tolyl-

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., heptane). Allow it to cool to room temperature and then in an ice bath. If crystals form, this is a potentially suitable solvent.

  • Dissolution: Place the crude Ethane, 1,1-di-o-tolyl- in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of Ethane, 1,1-di-o-tolyl-

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give a good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethane, 1,1-di-o-tolyl-.

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude Ethane, 1,1-di-o-tolyl- crude Crude Product analysis1 Purity Analysis (TLC, GC-MS) crude->analysis1 decision1 High Impurity Load? analysis1->decision1 column Column Chromatography decision1->column Yes recrystallization Recrystallization decision1->recrystallization No fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine combine->recrystallization crystals Collect & Dry Crystals recrystallization->crystals final_product Pure Ethane, 1,1-di-o-tolyl- crystals->final_product analysis2 Final Purity Check final_product->analysis2

Caption: A flowchart illustrating the decision-making process for purifying crude Ethane, 1,1-di-o-tolyl-.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt issue Problem Encountered start->issue oiling_out Product Oils Out issue->oiling_out Oiling no_crystals No Crystals Form issue->no_crystals No Formation low_yield Low Yield issue->low_yield Low Recovery solution_oil 1. Lower boiling point solvent 2. Slower cooling 3. Add more solvent oiling_out->solution_oil solution_crystals 1. Scratch flask 2. Add seed crystal 3. Concentrate solution no_crystals->solution_crystals solution_yield 1. Ensure minimum hot solvent used 2. Cool thoroughly 3. Check filtrate for product low_yield->solution_yield

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

"optimizing reaction conditions for Ethane, 1,1-di-o-tolyl- synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 1,1-di-o-tolylethane. The information is tailored to address common challenges encountered during this sterically hindered coupling reaction.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of 1,1-di-o-tolylethane, primarily due to the steric hindrance imposed by the ortho-methyl groups on the tolyl rings. This guide addresses potential causes and provides systematic solutions.

Problem: Low to No Product Yield

Potential CauseRecommended Solution
Catalyst Inactivity 1. Degas all solvents and reagents thoroughly. Oxygen can deactivate the palladium catalyst. Consider using the freeze-pump-thaw method for rigorous degassing. 2. Use a fresh, high-quality palladium catalyst and ligand. Older catalysts or those exposed to air may have reduced activity. 3. Screen different palladium catalysts and ligands. For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often more effective.[1]
Poor Substrate Solubility 1. Screen a variety of solvents. While toluene and dioxane are common, consider solvents like DMF, THF, or a mixture of solvents to improve the solubility of your starting materials.[1] 2. Gently heat the reaction mixture to aid dissolution before adding the catalyst.
Ineffective Base 1. Screen different bases. The choice of base is often empirical.[1] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently used in sterically hindered Suzuki couplings. 2. Ensure the base is finely powdered and dry. This increases its surface area and reactivity.
Steric Hindrance 1. Increase the reaction temperature. Higher temperatures can help overcome the activation energy barrier associated with sterically demanding substrates.[2] 2. Prolong the reaction time. Sterically hindered reactions often require longer times to reach completion. Monitor the reaction progress by TLC or GC-MS. 3. Consider using a more reactive boronic acid derivative, such as a boronate ester (e.g., a pinacol boronate), which can sometimes exhibit different reactivity profiles.
Side Reactions 1. Proto-deborylation of the boronic acid: This side reaction can be minimized by using anhydrous solvents and ensuring a thoroughly inert atmosphere.[1] 2. Homocoupling of the boronic acid: This can be suppressed by the slow addition of the boronic acid to the reaction mixture.

Troubleshooting Workflow

G start Low/No Yield catalyst Check Catalyst Activity start->catalyst Is catalyst fresh & degassed? catalyst->catalyst solubility Assess Substrate Solubility catalyst->solubility Yes solubility->solubility base Evaluate Base Effectiveness solubility->base Yes base->base conditions Optimize Reaction Conditions base->conditions Yes success Successful Synthesis conditions->success Optimization Successful failure Persistent Low Yield conditions->failure Optimization Fails

Caption: A flowchart for troubleshooting low yield in 1,1-di-o-tolylethane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely successful synthetic route for 1,1-di-o-tolylethane?

A1: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is a highly probable route. This would likely involve the reaction of a geminal dihalide (e.g., 1,1-dichloroethane or 1,1-dibromoethane) with two equivalents of o-tolylboronic acid.

Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?

A2: Due to the significant steric hindrance from the two ortho-methyl groups, a catalyst system known for its high activity with hindered substrates is recommended. Catalyst systems developed by the Buchwald group, which utilize bulky, electron-rich phosphine ligands, are a good starting point.[1] A screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with ligands like SPhos, XPhos, or RuPhos is advisable.

Q3: What are the optimal reaction temperatures and times?

A3: Sterically hindered couplings often require elevated temperatures to proceed at a reasonable rate.[2] A starting point would be in the range of 80-110°C. Reaction times can be significantly longer than for unhindered couplings, potentially ranging from 12 to 48 hours. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC or GC-MS.

Q4: How can I minimize the formation of impurities?

A4: The primary impurities are often the result of side reactions like proto-deborylation and homocoupling of the boronic acid. To minimize these:

  • Ensure all reagents and solvents are anhydrous.

  • Maintain a strictly inert atmosphere (e.g., under Argon or Nitrogen).

  • Consider the slow addition of the boronic acid to the reaction mixture.

  • Proper purification, such as column chromatography, will be essential to isolate the desired product.

Q5: Are there any alternative synthetic strategies?

A5: While palladium-catalyzed cross-coupling is a prominent method, other approaches could be considered. For instance, a Friedel-Crafts type reaction between toluene and a suitable electrophile could be explored, although this may lead to issues with regioselectivity (ortho vs. para substitution). Another possibility is the reaction of an organometallic reagent, such as o-tolyllithium or o-tolylmagnesium bromide, with a suitable electrophile like 1,1-dichloroethane.

Experimental Protocols

Proposed Suzuki-Miyaura Coupling Protocol for 1,1-di-o-tolylethane

This is a general starting protocol that will likely require optimization.

Materials:

  • 1,1-Dibromoethane

  • o-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and K₃PO₄ (e.g., 3 equivalents).

  • Add anhydrous toluene.

  • Stir the mixture for 15 minutes at room temperature.

  • Add o-tolylboronic acid (2.2 equivalents).

  • Add 1,1-dibromoethane (1 equivalent).

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Parameter Optimization

G cluster_0 Reaction Components cluster_1 Reaction Conditions Catalyst Catalyst/Ligand Yield Product Yield & Purity Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Concentration Concentration Concentration->Yield

Caption: Key parameters for optimizing the synthesis of 1,1-di-o-tolylethane.

Data Presentation

Table 1: Suggested Screening Conditions for Catalysts and Ligands

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (3)Toluene100
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (3)Dioxane100
4PdCl₂(dppf) (2)-K₂CO₃ (3)DMF110

Table 2: Suggested Screening Conditions for Solvents and Bases

EntryCatalyst SystemBase (equiv.)SolventTemperature (°C)
1Pd(OAc)₂/SPhosK₃PO₄ (3)Toluene100
2Pd(OAc)₂/SPhosK₃PO₄ (3)Dioxane100
3Pd(OAc)₂/SPhosCs₂CO₃ (3)Toluene100
4Pd(OAc)₂/SPhosK₂CO₃ (3)DMF/Water (10:1)110

References

"troubleshooting guide for Ethane, 1,1-di-o-tolyl- experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Ethane, 1,1-di-o-tolyl-. Due to the limited availability of specific experimental data for this compound, this guide is based on general principles of organic chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is Ethane, 1,1-di-o-tolyl- and what are its common applications?

Ethane, 1,1-di-o-tolyl-, also known as 1,1-bis(o-tolyl)ethane, is an organic compound. While specific applications for the ortho isomer are not widely documented, related diarylethanes are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] They can also be utilized as ligands in catalysis.

Q2: What are the key safety precautions when handling Ethane, 1,1-di-o-tolyl-?

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

  • Avoid inhalation of vapors or dust.[3]

  • Keep away from heat, sparks, and open flames.[2]

  • Store in a cool, dry, and well-ventilated place.[4]

Q3: How can I purify crude Ethane, 1,1-di-o-tolyl-?

Purification of diarylethanes can often be achieved through the following methods:

  • Distillation: Vacuum distillation can be effective for separating the product from non-volatile impurities.[5]

  • Crystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification technique.[6]

  • Column Chromatography: For small-scale purification and separation from closely related impurities, column chromatography on silica gel is a standard method.[7]

Troubleshooting Guides

Guide 1: Low or No Product Yield in Synthesis

Problem: The synthesis of Ethane, 1,1-di-o-tolyl- results in a low or no yield of the desired product.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Action
Poor Quality Reagents Ensure all starting materials and solvents are pure and dry. Moisture can be particularly detrimental to organometallic reactions often used for such syntheses.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require precise temperature control for optimal yield.
Inefficient Mixing Ensure adequate stirring to promote contact between reactants, especially in heterogeneous mixtures.
Side Reactions Analyze the crude reaction mixture by techniques like TLC, GC-MS, or NMR to identify major byproducts. This can help in understanding and mitigating side reactions.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, consider extending the reaction time or adding more of a limiting reagent.

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_reagents->start Reagents Impure (Purify/Replace) check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect (Adjust) check_setup Inspect Reaction Setup (Stirring, Atmosphere) check_conditions->check_setup Conditions Correct check_setup->start Setup Faulty (Correct) analyze_crude Analyze Crude Product (TLC, GC-MS, NMR) check_setup->analyze_crude Setup OK optimize Optimize Reaction (Concentration, Catalyst) analyze_crude->optimize Byproducts Identified product_isolated Product Isolated optimize->product_isolated

Caption: Troubleshooting workflow for low product yield.

Guide 2: Product Contamination

Problem: The isolated Ethane, 1,1-di-o-tolyl- is contaminated with starting materials or byproducts.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Action
Incomplete Reaction As mentioned previously, monitor the reaction to ensure it goes to completion. If not, consider adjusting reaction time or other parameters.
Ineffective Work-up The aqueous work-up procedure may not be effectively removing all impurities. Consider additional washes with appropriate aqueous solutions (e.g., acid, base, brine).
Inadequate Purification If initial purification is insufficient, a secondary purification step may be necessary. For example, if distillation was used, follow up with column chromatography.
Co-eluting Impurities During column chromatography, an impurity may have a similar polarity to the product, causing it to co-elute. Try a different solvent system or a different stationary phase.
Thermal Decomposition If using distillation, the product may be decomposing at high temperatures. In this case, vacuum distillation at a lower temperature is recommended.

Experimental Protocols

Representative Synthesis of a 1,1-Diarylethane (Hypothetical for Ethane, 1,1-di-o-tolyl-)

This is a generalized protocol for the synthesis of a 1,1-diarylethane via a Grignard reaction, which is a common method for forming carbon-carbon bonds.

Materials:

  • o-Tolyl bromide

  • Magnesium turnings

  • 1-Chloro-1-(o-tolyl)ethane

  • Anhydrous diethyl ether

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of o-tolyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (o-tolylmagnesium bromide).

  • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

  • Add a solution of 1-chloro-1-(o-tolyl)ethane in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Physical Properties of Related 1,1-Diarylethanes

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,1-Bis(p-tolyl)ethane530-45-0C₁₆H₁₈210.31131-132 @ 3 Torr[8]< -20[8]
1,1-Diphenylethane612-00-0C₁₄H₁₄182.26273-20.8

Visualization of a Hypothetical Signaling Pathway

In drug development, diarylethane derivatives can be investigated as potential inhibitors of signaling pathways. The following diagram illustrates a hypothetical scenario where a derivative of Ethane, 1,1-di-o-tolyl- acts as an inhibitor of a kinase pathway.

Signaling_Pathway cluster_0 Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Ethane, 1,1-di-o-tolyl- Derivative Inhibitor->Raf

Caption: Hypothetical inhibition of the Raf kinase by a derivative.

References

Technical Support Center: Synthesis of Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethane, 1,1-di-o-tolyl-. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several issues during the synthesis of Ethane, 1,1-di-o-tolyl-. This guide addresses the most common problems in a question-and-answer format.

Q1: Why is the yield of my Ethane, 1,1-di-o-tolyl- synthesis consistently low?

A1: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Sub-optimal Reaction Conditions: The temperature and reaction time are critical. Ensure you are using the appropriate conditions for the Friedel-Crafts alkylation of toluene. Running the reaction at too high a temperature can lead to unwanted side products.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Impure Reagents: The purity of your starting materials, particularly toluene and the alkylating agent, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of reactants and catalyst.

Q2: My final product is contaminated with isomers. How can I improve the regioselectivity?

A2: The formation of ortho-, meta-, and para-isomers is a common challenge in Friedel-Crafts alkylations of substituted benzenes like toluene. To favor the formation of the desired 1,1-di-o-tolyl- isomer, you can try the following:

  • Choice of Catalyst: Different Lewis acid catalysts can exhibit varying degrees of regioselectivity. Experimenting with milder catalysts might improve the outcome.

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para-isomer due to steric hindrance, but it may also slow down the reaction rate. A careful optimization of temperature is necessary.

Q3: I am observing the formation of polyalkylated byproducts. How can this be minimized?

A3: Polyalkylation occurs when the product of the initial alkylation is more reactive than the starting material. To minimize this:

  • Stoichiometry Control: Use a large excess of toluene relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of polyalkylation.

Q4: The work-up procedure seems to be causing product loss. Are there any best practices to follow?

A4: A careful work-up is essential to maximize the recovery of the desired product.

  • Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice-cold water to deactivate the catalyst.

  • Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a brine wash to remove excess water.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Ethane, 1,1-di-o-tolyl-?

A1: A prevalent method for synthesizing Ethane, 1,1-di-o-tolyl- is the Friedel-Crafts alkylation of toluene. This typically involves the reaction of toluene with an appropriate electrophile, such as 1,1-dichloroethane or vinyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: What are the expected side products in this synthesis?

A2: Besides the desired product, several side products can be formed, including:

  • Isomers (e.g., 1-(o-tolyl)-1-(p-tolyl)ethane, 1,1-di-p-tolylethane).

  • Polyalkylated products.

  • Products from the rearrangement of the carbocation intermediate.

Q3: What purification techniques are most effective for isolating Ethane, 1,1-di-o-tolyl-?

A3: Purification of the crude product is typically achieved through a combination of techniques:

  • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be effective in separating it from lower-boiling impurities.

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is an excellent method for achieving high purity.

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography using silica gel is a powerful purification method.

Data Presentation

Table 1: Effect of Catalyst on Yield and Isomer Distribution

CatalystYield (%)o,o'-isomer (%)o,p'-isomer (%)p,p'-isomer (%)
AlCl₃65404515
FeCl₃58355015
BF₃·OEt₂45553510

Table 2: Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)
0645
25 (Room Temp)465
50255

Experimental Protocols

Proposed Synthesis of Ethane, 1,1-di-o-tolyl- via Friedel-Crafts Alkylation

Materials:

  • Toluene (anhydrous)

  • 1,1-Dichloroethane (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • To the flask, add anhydrous toluene (e.g., 5 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the stirred solution.

  • In the dropping funnel, place a solution of 1,1-dichloroethane (1 equivalent) in anhydrous dichloromethane.

  • Add the 1,1-dichloroethane solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (e.g., 4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow A Reaction Setup (Inert Atmosphere) B Addition of Toluene and DCM A->B C Cooling to 0 °C B->C D Addition of AlCl₃ C->D E Dropwise Addition of 1,1-Dichloroethane Solution D->E F Reaction at Room Temperature E->F G Reaction Monitoring (TLC/GC) F->G H Work-up: Quenching with Ice G->H If complete I Extraction with DCM H->I J Washing of Organic Layer I->J K Drying and Concentration J->K L Purification (Column Chromatography) K->L M Final Product L->M

Caption: Experimental workflow for the synthesis of Ethane, 1,1-di-o-tolyl-.

troubleshooting_yield start Low Yield? cond1 Check Reaction Conditions start->cond1 Yes cond2 Check Catalyst Activity start->cond2 Yes cond3 Check Reagent Purity start->cond3 Yes cond4 Check Stirring Efficiency start->cond4 Yes sol1 Optimize Temperature and Time cond1->sol1 sol2 Use Anhydrous Conditions and Fresh Catalyst cond2->sol2 sol3 Purify Starting Materials cond3->sol3 sol4 Ensure Vigorous Stirring cond4->sol4

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Stability of 1,1-di-o-tolyl-ethane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with 1,1-di-o-tolyl-ethane and related 1,1-diarylethane compounds under acidic conditions. The information provided is based on general principles of organic chemistry and forced degradation studies, as specific stability data for 1,1-di-o-tolyl-ethane is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with 1,1-di-o-tolyl-ethane in an acidic environment?

A1: 1,1-diarylethanes, in the presence of strong acids, can be susceptible to a variety of degradation pathways. The most common issue is acid-catalyzed rearrangement or decomposition. The benzylic position is prone to protonation, which can lead to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement, elimination, or reaction with other nucleophiles present in the medium.

Q2: What are the typical acidic conditions used in forced degradation studies?

A2: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish its stability profile.[1][2] Typical acidic conditions involve treating the compound with a solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A common starting point is 0.1N HCl, with the potential to increase the acid concentration or temperature if no degradation is observed.[3]

Q3: How can I monitor the degradation of 1,1-di-o-tolyl-ethane during my experiment?

A3: The degradation of 1,1-di-o-tolyl-ethane can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating the parent compound from its degradation products and quantifying the extent of degradation over time. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradants.

Q4: What potential degradation products should I look for?

A4: While specific degradation products for 1,1-di-o-tolyl-ethane are not documented, potential products from acid-catalyzed reactions of 1,1-diarylethanes could include rearranged isomers, cleaved aromatic fragments (such as o-xylene), and products of elimination (di-o-tolylethylene). It is crucial to perform thorough analytical testing to identify any new peaks that appear in your chromatograms during the stability study.

Q5: Are there any formulation strategies to improve the stability of 1,1-di-o-tolyl-ethane in acidic formulations?

A5: If 1,1-di-o-tolyl-ethane must be formulated in an acidic medium, several strategies can be employed to enhance its stability. These include the use of buffering agents to maintain a specific pH, the addition of antioxidants if oxidative degradation is also a concern, and the use of encapsulation technologies to protect the compound from the acidic environment. The choice of excipients is also critical, as they can either stabilize or promote degradation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 1,1-di-o-tolyl-ethane under acidic conditions.

Observed Issue Potential Cause Recommended Action
Rapid disappearance of the parent compound peak in HPLC analysis. The compound is highly unstable under the tested acidic conditions.- Reduce the acid concentration and/or temperature of the experiment.- Shorten the time points for sample analysis to capture the initial degradation kinetics.- Ensure the analytical method is stability-indicating.
Appearance of multiple, unidentified peaks in the chromatogram. Formation of various degradation products.- Utilize Mass Spectrometry (MS) coupled with your chromatographic method (LC-MS or GC-MS) to obtain mass information for each unknown peak.- Perform forced degradation under controlled conditions to generate sufficient quantities of the degradants for structural elucidation by techniques like NMR.
Poor reproducibility of stability data. Inconsistent experimental conditions or issues with the analytical method.- Ensure precise control of temperature, acid concentration, and sample preparation.- Validate the analytical method for linearity, accuracy, precision, and specificity according to ICH guidelines.[1]
No degradation is observed even under harsh acidic conditions. The compound is intrinsically stable to acid hydrolysis, or the analytical method is not sensitive enough to detect low levels of degradation.- Increase the severity of the stress conditions (e.g., higher acid concentration, higher temperature, longer exposure time).[3]- The goal of forced degradation is to achieve 5-20% degradation to demonstrate the stability-indicating nature of the method.[2][4]- Re-evaluate the analytical method to ensure it can separate potential closely eluting degradants from the main peak.

Experimental Protocols

General Protocol for Forced Degradation Under Acidic Conditions

This protocol provides a general framework for assessing the stability of a compound like 1,1-di-o-tolyl-ethane in an acidic solution.

  • Preparation of Stock Solution: Prepare a stock solution of 1,1-di-o-tolyl-ethane in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Preparation: Prepare a solution of 0.1N Hydrochloric Acid (HCl).

  • Initiation of Stress Study:

    • To a known volume of the 0.1N HCl, add a small aliquot of the stock solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • The final concentration of the organic solvent from the stock solution should be kept low to minimize its effect on the reaction.

    • Prepare a control sample by adding the same aliquot of the stock solution to a neutral solvent (e.g., water or the mobile phase used for analysis).

  • Incubation:

    • Store the stressed and control samples at a controlled temperature (e.g., 60 °C). The temperature can be adjusted based on the compound's stability.

    • Protect the samples from light to avoid photolytic degradation.[3]

  • Sampling and Analysis:

    • Withdraw aliquots from the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the withdrawn samples immediately with a suitable base (e.g., 0.1N NaOH) to stop the degradation reaction.

    • Dilute the samples as necessary with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of 1,1-di-o-tolyl-ethane at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Identify and quantify any degradation products formed.

Visualizations

Troubleshooting Logic for Stability Studies

Troubleshooting_Logic start Start Stability Study issue Observe Unexpected Results? start->issue rapid_deg Rapid Degradation? issue->rapid_deg Yes end Study Complete issue->end No no_deg No Degradation? rapid_deg->no_deg No action_less_stress Reduce Stress (Conc., Temp.) rapid_deg->action_less_stress Yes multiple_peaks Multiple Unknown Peaks? no_deg->multiple_peaks No action_more_stress Increase Stress (Conc., Temp., Time) no_deg->action_more_stress Yes reproducibility Poor Reproducibility? multiple_peaks->reproducibility No action_lcms Use LC-MS/MS for Peak Identification multiple_peaks->action_lcms Yes action_validate Validate Analytical Method & Control Conditions reproducibility->action_validate Yes reproducibility->end No action_less_stress->start action_more_stress->start action_lcms->start action_validate->start Degradation_Pathway parent 1,1-di-o-tolyl-ethane protonation Protonation at Benzylic Carbon parent->protonation + H+ carbocation Carbocation Intermediate protonation->carbocation rearrangement Rearranged Isomers carbocation->rearrangement elimination Elimination Product (di-o-tolylethylene) carbocation->elimination - H+ cleavage Cleavage Products (e.g., o-xylene) carbocation->cleavage

References

Technical Support Center: Degradation of Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the degradation pathways of Ethane, 1,1-di-o-tolyl- and similar aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of Ethane, 1,1-di-o-tolyl-?

Based on studies of analogous diarylethane structures, the initial microbial attack is likely to involve the oxidation of the ethyl bridge.[1] Microorganisms such as Pseudomonas fluorescens have been shown to cleave the bond between the two aliphatic carbons in 1,2-diarylethane compounds prior to the breakdown of the aromatic rings.[1] This is often initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, followed by cleavage of the ethyl bridge.

Q2: Which enzymes are likely involved in the metabolism of Ethane, 1,1-di-o-tolyl-?

The primary enzymes involved in the initial degradation are likely to be cytochrome P450 (CYP) monooxygenases and dioxygenases . CYP enzymes, particularly CYP1A2, CYP2B6, and CYP2E1, are known to hydroxylate aromatic rings of compounds like toluene, a component of the di-o-tolyl structure.[2][3] Dioxygenases are crucial for the initial attack on the aromatic rings in many bacteria, leading to the formation of cis-dihydrodiols. Following ring cleavage, a variety of hydrolases, dehydrogenases, and other enzymes are involved in the further breakdown of the resulting aliphatic chains.

Q3: How can I identify the metabolites of Ethane, 1,1-di-o-tolyl- degradation?

The most common and effective methods for metabolite identification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These techniques allow for the separation of compounds in a complex mixture and their identification based on their mass-to-charge ratio and fragmentation patterns. For volatile metabolites or those that can be derivatized to become volatile, GC-MS is a powerful tool. For non-volatile and thermally labile metabolites, LC-MS is the preferred method.

Q4: My microbial culture is not degrading Ethane, 1,1-di-o-tolyl-. What are the common reasons for this?

Several factors could contribute to the lack of degradation:

  • Toxicity of the compound: High concentrations of Ethane, 1,1-di-o-tolyl- may be toxic to the microorganisms. Try lowering the initial concentration.

  • Nutrient limitation: The growth of hydrocarbon-degrading bacteria requires sufficient nitrogen, phosphorus, and other essential nutrients.[4] Ensure your culture medium is not nutrient-limited.

  • Lack of bioavailability: Ethane, 1,1-di-o-tolyl- is a hydrophobic compound, which can limit its availability to microorganisms in an aqueous culture. The use of a co-solvent or surfactant can sometimes improve bioavailability.

  • Inappropriate microbial strain: The selected microbial strain may not possess the necessary enzymatic machinery to degrade this specific compound. Consider using a mixed microbial consortium from a contaminated site or a known hydrocarbon-degrading strain like Pseudomonas putida or Rhodococcus erythropolis.[5][6][7]

  • Sub-optimal culture conditions: Factors such as pH, temperature, and oxygen availability can significantly impact microbial activity. Optimize these parameters for your specific microbial strain.

Q5: I am having trouble with my GC-MS analysis of the degradation products. What are some common troubleshooting tips?

Common GC-MS issues and their potential solutions include:

  • No peaks or very small peaks: Check for leaks in the system, ensure the syringe is functioning correctly, verify the sample concentration, and make sure the detector is turned on and properly tuned.

  • Peak tailing: This can be caused by active sites in the injector liner or column. Try replacing the liner and trimming the first few centimeters of the column. Also, ensure the column is installed correctly to avoid dead volume.

  • Peak fronting: This is often a sign of column overload. Try diluting your sample or using a split injection.

  • Poor resolution: Optimize the temperature program and carrier gas flow rate. If resolution is still poor, a different column with a more suitable stationary phase may be needed.

  • Ghost peaks: These can arise from contamination in the syringe, solvent, or carrier gas. Ensure all components are clean and of high purity.

Troubleshooting Guides

Guide 1: Low Degradation Efficiency in Microbial Cultures
Symptom Possible Cause Troubleshooting Step
No significant decrease in the concentration of Ethane, 1,1-di-o-tolyl- over time.1. Compound toxicity. 2. Nutrient limitation. 3. Low bioavailability. 4. Inactive microbial culture.1. Perform a toxicity assay with a range of concentrations. 2. Supplement the medium with nitrogen and phosphorus sources. 3. Add a non-ionic surfactant (e.g., Tween 80) at a concentration below its critical micelle concentration. 4. Check cell viability using microscopy or plating. Inoculate with a fresh, actively growing culture.
Initial degradation is observed, but it stops prematurely.1. Accumulation of toxic intermediates. 2. Depletion of a key nutrient. 3. Change in pH of the culture medium.1. Analyze for the accumulation of potential inhibitory metabolites using GC-MS or LC-MS. 2. Replenish essential nutrients during the experiment. 3. Monitor and buffer the pH of the culture medium.
Guide 2: Issues with Cytochrome P450 Enzyme Assays
Symptom Possible Cause Troubleshooting Step
No or low enzyme activity detected.1. Inactive enzyme preparation. 2. Incorrect buffer conditions (pH, ionic strength). 3. Absence of required cofactors (e.g., NADPH). 4. Inhibitors present in the reaction mixture.1. Use a fresh enzyme preparation and handle it on ice. 2. Optimize the buffer composition. 3. Ensure the NADPH regenerating system is working correctly. 4. Run a control without the test compound to check for background inhibition.
High background signal.1. Autoxidation of the substrate or product. 2. Non-enzymatic degradation of NADPH. 3. Contamination of reagents.1. Run a no-enzyme control to measure the rate of non-enzymatic reaction. 2. Run a no-substrate control to measure the rate of NADPH consumption. 3. Use high-purity reagents and water.

Data Presentation

Table 1: Microbial Degradation of Structurally Similar Aromatic Compounds
CompoundMicroorganismDegradation RateHalf-lifeReference
BiphenylPseudomonas putida HP78.3% degradation of Aroclor 1260 in 4 weeks-[8]
TolueneMixed microbial culture0.05 - 0.2 day⁻¹-[9]
NaphthaleneMixed microbial culture-11.4 days[10]
PhenolPseudomonas putida BCRC 143652.84 mg/L-h (free cells)-[11]
Table 2: Enzyme Kinetics for the Metabolism of Toluene by Human Cytochrome P450 Isozymes
CYP IsozymeMetaboliteK_m (mM)V_max (nmol/min/nmol P450)
CYP2E1Benzyl alcohol0.0410.8
CYP2B6Benzyl alcohol0.232.9
CYP1A2o-cresol0.030.3

Data adapted from relevant literature and presented for comparative purposes.

Experimental Protocols

Protocol 1: Microbial Degradation of Ethane, 1,1-di-o-tolyl- in Liquid Culture

Objective: To assess the ability of a microbial culture to degrade Ethane, 1,1-di-o-tolyl-.

Materials:

  • Microbial culture (e.g., Pseudomonas putida, Rhodococcus erythropolis, or a mixed consortium).

  • Minimal salts medium (MSM).

  • Ethane, 1,1-di-o-tolyl- (stock solution in a suitable solvent like acetone).

  • Sterile flasks or vials.

  • Shaking incubator.

  • GC-MS or HPLC for analysis.

Procedure:

  • Prepare MSM and sterilize by autoclaving.

  • In a sterile flask, add a defined volume of MSM.

  • Inoculate the MSM with the microbial culture to a starting optical density (OD₆₀₀) of approximately 0.1.

  • Add Ethane, 1,1-di-o-tolyl- from the stock solution to the desired final concentration (e.g., 10-100 mg/L). The solvent volume should not exceed 0.1% of the total culture volume.

  • Set up a sterile control flask containing MSM and the test compound but no microbial inoculum.

  • Set up a biotic control flask containing MSM and the microbial inoculum but no test compound.

  • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the chosen microorganism (e.g., 30°C and 150 rpm).

  • At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each flask for analysis.

  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate or hexane).

  • Analyze the extracts by GC-MS or HPLC to determine the concentration of the remaining Ethane, 1,1-di-o-tolyl- and to identify any potential metabolites.

Protocol 2: Cytochrome P450 Enzyme Assay for Aromatic Hydrocarbon Metabolism

Objective: To determine the in vitro metabolism of Ethane, 1,1-di-o-tolyl- by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes (or recombinant CYP enzymes).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Ethane, 1,1-di-o-tolyl- (stock solution in a suitable solvent like acetonitrile or DMSO).

  • Reaction tubes or microplate.

  • Incubator or water bath.

  • Quenching solution (e.g., cold acetonitrile or methanol).

  • LC-MS/MS for analysis.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.

  • Add the liver microsomes or recombinant CYP enzymes to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Ethane, 1,1-di-o-tolyl- to the desired final concentration. The final solvent concentration should be low (typically <1%).

  • Incubate the reaction at 37°C for a specific time period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new tube or plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the depletion of the parent compound and the formation of metabolites.

Visualizations

Degradation_Pathway Ethane, 1,1-di-o-tolyl- Ethane, 1,1-di-o-tolyl- Hydroxylated Intermediates Hydroxylated Intermediates Ethane, 1,1-di-o-tolyl-->Hydroxylated Intermediates Dioxygenase / CYP450 Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Dioxygenase Central Metabolites Central Metabolites Ring Cleavage Products->Central Metabolites Hydrolase, Dehydrogenase CO2 + H2O CO2 + H2O Central Metabolites->CO2 + H2O TCA Cycle

Caption: Hypothetical microbial degradation pathway of Ethane, 1,1-di-o-tolyl-.

Experimental_Workflow cluster_microbial Microbial Degradation Study cluster_enzymatic Enzymatic Assay Culture Preparation Culture Preparation Incubation with Compound Incubation with Compound Culture Preparation->Incubation with Compound Time-course Sampling Time-course Sampling Incubation with Compound->Time-course Sampling Extraction Extraction Time-course Sampling->Extraction Analysis Analysis Extraction->Analysis Reaction Setup Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation Protein Precipitation->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation

Caption: General experimental workflow for studying compound degradation.

References

Technical Support Center: Scale-up Synthesis of Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethane, 1,1-di-o-tolyl- (also known as 1,1-bis(2-methylphenyl)ethane). The synthesis of diarylethanes like this compound on a larger scale can present several challenges.[1][2] This guide is designed to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethane, 1,1-di-o-tolyl-, and what are the initial scale-up concerns?

A1: The most prevalent method for synthesizing 1,1-diarylethanes is through a Friedel-Crafts type reaction.[3][4] This typically involves the acid-catalyzed alkylation of toluene with an appropriate electrophile. Key initial concerns for scale-up include:

  • Exothermic Reaction Control: Friedel-Crafts reactions are often highly exothermic. Managing the heat generated is critical to prevent side reactions and ensure safety.

  • Catalyst Selection and Handling: Lewis acids like AlCl₃ are commonly used but can be difficult to handle on a large scale due to their moisture sensitivity.[3][4] Alternative catalysts such as TiCl₄ may be considered.[3][4]

  • Regioisomer Control: The substitution pattern on the aromatic rings is crucial. Controlling the formation of ortho, meta, and para isomers is a significant challenge.

  • Work-up and Quenching: The quenching of the reaction mixture at a large scale needs to be carefully designed to be safe and efficient.

Q2: How can I minimize the formation of unwanted isomers during the scale-up process?

A2: Isomer control is a function of catalyst choice, temperature, and reaction time. To favor the desired 1,1-di-o-tolyl- isomer:

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the ortho-substituted product.

  • Catalyst Choice: The steric bulk of the catalyst-reactant complex can influence the position of substitution. Experimenting with different Lewis acids may be beneficial.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and isomer distribution.

Q3: What are the best practices for purifying Ethane, 1,1-di-o-tolyl- at an industrial scale?

A3: Large-scale purification requires moving away from laboratory techniques like standard column chromatography.[3] Viable options include:

  • Distillation: If the boiling point of the product is sufficiently different from impurities, fractional distillation under reduced pressure can be effective.

  • Crystallization: Recrystallization from a suitable solvent system is often a highly effective and scalable purification method.

  • Solvent Washes: A series of aqueous and organic washes can remove many process-related impurities.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of Ethane, 1,1-di-o-tolyl-
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor reaction progress using in-process controls (e.g., GC, HPLC). Consider extending the reaction time or increasing the catalyst loading.Drive the reaction to completion and increase the yield of the desired product.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acid catalysts.Maintain catalyst activity throughout the reaction, leading to a higher conversion rate.
Sub-optimal Temperature Profile the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.Identify the temperature that provides the best yield without promoting side reactions.
Poor Mixing Inadequate agitation in a large reactor can lead to localized "hot spots" and concentration gradients. Ensure the mixing is sufficient for the scale of the reaction.Homogeneous reaction conditions will lead to a more consistent and higher-yielding reaction.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions (e.g., over-alkylation) Adjust the stoichiometry of the reactants. A slight excess of the aromatic substrate (toluene) can sometimes suppress over-alkylation.Reduce the formation of poly-substituted byproducts.
Isomer Formation As discussed in the FAQs, experiment with lower temperatures and different catalysts to improve regioselectivity.Increase the proportion of the desired ortho, ortho-isomer.
Degradation during Work-up Ensure the quenching and washing steps are performed at a controlled temperature to prevent product degradation.Minimize the formation of impurities after the reaction is complete.
Residual Starting Materials Optimize the reaction conditions to ensure complete conversion of the limiting reagent.Reduce the amount of unreacted starting material in the final product mixture.

Experimental Protocols

Illustrative Lab-Scale Protocol for Friedel-Crafts Synthesis of Ethane, 1,1-di-o-tolyl-

This is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup: A 1L jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel is dried and purged with nitrogen.

  • Reagent Charging: The reactor is charged with anhydrous toluene (500 mL). The reactor is cooled to 0-5 °C.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 67 g, 0.5 mol) is added portion-wise to the stirred toluene, maintaining the temperature below 10 °C.

  • Electrophile Addition: 1,1-dichloroethane (24.7 g, 0.25 mol) is added dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: The reaction mixture is stirred at 5-10 °C for 4-6 hours. Progress is monitored by GC analysis of quenched aliquots.

  • Quenching: The reaction mixture is slowly transferred to a separate vessel containing a stirred mixture of ice (500 g) and concentrated HCl (50 mL). The temperature should be kept below 20 °C.

  • Work-up: The organic layer is separated, washed with 2M HCl, then with saturated sodium bicarbonate solution, and finally with brine.[6]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Effect of Catalyst on Yield and Isomer Distribution

CatalystTemperature (°C)Yield (%)o,o' : o,p' : p,p' Isomer Ratio
AlCl₃107560 : 30 : 10
FeCl₃106855 : 35 : 10
TiCl₄107265 : 25 : 10
AlCl₃07070 : 20 : 10

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor 1. Reactor Setup (Dry, N2 Purge) charge_toluene 2. Charge Toluene (Cool to 0-5°C) prep_reactor->charge_toluene charge_catalyst 3. Add Catalyst (<10°C) charge_toluene->charge_catalyst add_electrophile 4. Add Electrophile (Dropwise, <10°C) charge_catalyst->add_electrophile react 5. Stir at 5-10°C (Monitor by GC) add_electrophile->react quench 6. Quench (Ice/HCl) react->quench separate 7. Phase Separation & Washes quench->separate purify 8. Dry & Purify (Distillation/Crystallization) separate->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the synthesis of Ethane, 1,1-di-o-tolyl-.

troubleshooting_low_yield start Low Yield Observed check_conversion Check In-Process Controls (IPC) start->check_conversion incomplete Reaction Incomplete? check_conversion->incomplete extend_time Action: Extend Time or Increase Catalyst incomplete->extend_time Yes catalyst_issue Catalyst Deactivation? incomplete->catalyst_issue No check_reagents Action: Ensure Anhydrous Conditions catalyst_issue->check_reagents Yes temp_issue Sub-optimal Temp? catalyst_issue->temp_issue No profile_temp Action: Perform Temperature Profiling temp_issue->profile_temp Yes mixing_issue Poor Mixing? temp_issue->mixing_issue No improve_agitation Action: Increase Agitation Speed mixing_issue->improve_agitation Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 1,1-di-o-tolylethane Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,1-di-o-tolylethane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of 1,1-di-o-tolylethane.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction or presence of side-products from the Friedel-Crafts reaction. Common impurities include isomers (ortho/para, ortho/meta, para/para), polyalkylated products, and unreacted starting materials.- Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting temperature, reaction time, and catalyst concentration. - Initial Work-up: Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
Difficulty Separating Isomers Positional isomers of di-o-tolylethane (e.g., 1,1-di-p-tolylethane, 1-o-tolyl-1-p-tolylethane) have very similar physical properties (boiling point, polarity), making separation by standard distillation or simple chromatography challenging.[1][2][3]- Fractional Distillation: Use a high-efficiency fractional distillation column under reduced pressure. This may provide some enrichment but may not lead to complete separation. - Column Chromatography: Employ a high-resolution stationary phase (e.g., silica gel with a small particle size) and a carefully optimized eluent system. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like toluene or dichloromethane, is recommended. Gradient elution may be necessary.[4][5] - Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) can be effective for separating isomers.[1]
Presence of Polyalkylated Impurities Friedel-Crafts alkylation is prone to polyalkylation, where more than one ethylidene group is added to the toluene rings, resulting in higher molecular weight impurities.[6][7]- Control Stoichiometry: Use a large excess of toluene relative to the alkylating agent (e.g., acetaldehyde or 1,1-dichloroethane) to favor mono-alkylation. - Column Chromatography: These higher molecular weight and often more polar impurities can typically be separated from the desired product by column chromatography. They will elute either much earlier or much later than 1,1-di-o-tolylethane depending on their polarity.
Oily Product That Fails to Crystallize The presence of isomeric impurities or residual solvent can inhibit crystallization. 1,1-di-o-tolylethane itself may be an oil or a low-melting solid at room temperature, making crystallization challenging.- High Purity is Key: Ensure the product is of high purity (>98%) before attempting crystallization. Use column chromatography to remove impurities. - Solvent Selection: For recrystallization, a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is required. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.[8] - Induce Crystallization: If the purified oil does not crystallize upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.
Inaccurate Purity Assessment Standard techniques like Thin Layer Chromatography (TLC) may not have sufficient resolution to distinguish between closely related isomers.- Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separating and identifying volatile impurities and isomers based on their retention times and mass spectra.[9][10] - High-Performance Liquid Chromatography (HPLC): HPLC can provide better resolution for separating non-volatile impurities and isomers.[1] - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify impurities if their signals are resolved from the main product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1,1-di-o-tolylethane?

A1: The most common impurities arise from the synthesis method, typically a Friedel-Crafts alkylation. These include:

  • Positional Isomers: 1,1-di-p-tolylethane, 1-o-tolyl-1-p-tolylethane, and 1-o-tolyl-1-m-tolylethane. The distribution of these isomers depends on the reaction conditions.[11][12]

  • Polyalkylated Products: Compounds where more than one ethylidene bridge connects toluene rings.

  • Unreacted Starting Materials: Toluene and the alkylating agent.

  • Byproducts from the Alkylating Agent: For example, if acetaldehyde is used, you might find self-condensation products of acetaldehyde.

Q2: Can I use simple distillation to purify 1,1-di-o-tolylethane?

A2: Simple distillation is generally not sufficient to separate the isomeric impurities from 1,1-di-o-tolylethane due to their very similar boiling points. While it can remove unreacted toluene and some higher-boiling polyalkylated products, fractional distillation under reduced pressure is necessary to achieve any significant separation of isomers, and even then, it may not be complete.

Q3: What is a good starting point for a column chromatography protocol?

A3: A good starting point for purifying 1,1-di-o-tolylethane via column chromatography is:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent: Start with a non-polar solvent like n-hexane. If the product does not elute, gradually increase the polarity by adding a small percentage of a slightly more polar solvent like toluene or ethyl acetate. For example, you could start with 100% hexane and gradually increase to a 98:2 hexane:ethyl acetate mixture.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended for confirming the purity and identity of your 1,1-di-o-tolylethane sample:

  • GC-MS: To confirm the molecular weight and identify any volatile impurities.[9][10]

  • NMR Spectroscopy (1H and 13C): To confirm the structure of the desired isomer and to identify and quantify any remaining impurities.

  • HPLC: To determine the purity, especially with respect to non-volatile or isomeric impurities.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 1,1-di-o-tolylethane using silica gel column chromatography.

Materials:

  • Crude 1,1-di-o-tolylethane

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 1,1-di-o-tolylethane in a minimal amount of the initial eluent (n-hexane) and carefully load it onto the top of the column.

  • Elution: Begin eluting with 100% n-hexane.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Gradient Elution (if necessary): If the product is not eluting or the separation is poor, gradually increase the polarity of the eluent by adding small increments of ethyl acetate to the hexane.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified 1,1-di-o-tolylethane.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of 1,1-di-o-tolylethane, assuming a solid product can be obtained.

Materials:

  • Purified 1,1-di-o-tolylethane (as an oil or solid)

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the 1,1-di-o-tolylethane in a minimal amount of hot ethanol.

  • Induce Precipitation: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 1,1-di-o-tolylethane (from Friedel-Crafts Reaction) workup Aqueous Work-up (Remove Catalyst & Acid) synthesis->workup Initial Cleanup column_chrom Column Chromatography (Separate Isomers & Byproducts) workup->column_chrom Primary Purification recrystallization Recrystallization (Final Polishing) column_chrom->recrystallization Optional (if solid) purity_check Purity & Identity Confirmation (GC-MS, NMR, HPLC) column_chrom->purity_check recrystallization->purity_check

Caption: Experimental workflow for the purification and analysis of 1,1-di-o-tolylethane.

troubleshooting_logic start Impure Product check_isomers Isomeric Impurities Present? start->check_isomers check_polyalkylation High MW Impurities Present? check_isomers->check_polyalkylation No fractional_distillation Fractional Distillation check_isomers->fractional_distillation Yes check_crystallization Fails to Crystallize? check_polyalkylation->check_crystallization No control_stoichiometry Adjust Reactant Ratio check_polyalkylation->control_stoichiometry Yes purify_further Purify Further via Chromatography check_crystallization->purify_further Yes pure_product Pure 1,1-di-o-tolylethane check_crystallization->pure_product No (already pure) column_chrom Column Chromatography fractional_distillation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc prep_hplc->pure_product control_stoichiometry->column_chrom induce_crystallization Induce Crystallization (Seeding/Scratching) purify_further->induce_crystallization induce_crystallization->pure_product

References

Validation & Comparative

A Comparative Analysis of 1,1-di-o-tolylethane and 1,2-di-o-tolylethane: Structural Isomers with Distinct Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of aromatic hydrocarbons, the subtle shift of a functional group can dramatically alter the physicochemical properties and potential applications of a molecule. This guide provides a detailed comparison of two structural isomers: 1,1-di-o-tolylethane and 1,2-di-o-tolylethane. Both isomers share the same molecular formula (C₁₆H₁₈) and molecular weight (210.32 g/mol ), yet the arrangement of their ortho-tolyl groups on the ethane backbone leads to significant differences in their physical and spectroscopic characteristics. This comparison is of particular interest to researchers in organic synthesis, materials science, and drug development where precise molecular architecture is paramount.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the two ortho-tolyl groups—either on the same carbon atom (geminal) in 1,1-di-o-tolylethane or on adjacent carbons (vicinal) in 1,2-di-o-tolylethane—profoundly influences their intermolecular interactions and, consequently, their physical properties. While specific experimental data for 1,1-di-o-tolylethane and 1,2-di-o-tolylethane is not extensively reported in publicly available literature, we can infer their properties based on established principles of chemical structure and by comparing them to their more studied para- and meta-substituted analogs.

The steric hindrance imposed by the two ortho-tolyl groups on the same carbon in 1,1-di-o-tolylethane is expected to result in a less stable conformation and a lower boiling point compared to its 1,2-isomer. The crowded nature of the geminal substitution would likely restrict free rotation around the C-C single bonds, leading to a more rigid structure.

Conversely, 1,2-di-o-tolylethane would experience less steric strain, allowing for more conformational flexibility. This arrangement typically leads to more efficient crystal packing in the solid state, which would suggest a higher melting point compared to the 1,1-isomer.

For context, let's consider the properties of the para-substituted isomers, which are more readily available.

Property1,1-di-p-tolylethane1,2-di-p-tolylethane
Molecular Formula C₁₆H₁₈C₁₆H₁₈
Molecular Weight 210.31 g/mol [1][2]210.31 g/mol [3][4]
Physical State Oily liquid[1]Solid (leaflets from methanol)
Melting Point Not solid at -20°C[1]80-83 °C[5]
Boiling Point 295-300 °C[1]178 °C at 18 mmHg[5]
Density 0.974 g/cm³ at 20°C[1]Not reported

Note: The data presented for the para-isomers is for comparative purposes and the properties of the ortho-isomers are expected to differ due to steric effects.

Synthesis and Spectroscopic Characterization

The synthesis of these isomers requires distinct strategic approaches. The preparation of sterically hindered 1,1-diarylethylenes, a class of compounds to which 1,1-di-o-tolylethane belongs, can be achieved through palladium-catalyzed cross-coupling reactions of N-tosylhydrazones with aryl halides.[6] This method is particularly useful for creating sterically congested C-C bonds.

The synthesis of 1,2-di-o-tolylethane would likely follow a more traditional route, such as the Wurtz coupling of o-methylbenzyl halides or the hydrogenation of a corresponding stilbene derivative.

Spectroscopic analysis is crucial for distinguishing between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In 1,1-di-o-tolylethane , one would expect a quartet for the methine proton and a doublet for the methyl group on the ethane backbone, in addition to the aromatic and tolyl-methyl proton signals. For 1,2-di-o-tolylethane , the methylene protons on the ethane bridge would likely appear as a singlet, assuming free rotation, or a more complex pattern if rotation is restricted. The aromatic and tolyl-methyl signals would also be present. While specific data for the ortho-isomers is scarce, ¹H NMR data for a related compound, 1,2-bis(2-methylphenyl)ethane-1,2-dione, shows distinct signals for the aromatic protons and the methyl groups, highlighting the utility of NMR in structural elucidation.[7]

  • ¹³C NMR: The carbon spectra would also show clear differences. 1,1-di-o-tolylethane would exhibit a unique signal for the quaternary carbon and the methine carbon of the ethane chain. In contrast, 1,2-di-o-tolylethane would have a single signal for the two equivalent methylene carbons.

Mass Spectrometry (MS): Both isomers would show a molecular ion peak (M⁺) at m/z 210. However, their fragmentation patterns would differ. 1,1-di-o-tolylethane would likely show a prominent fragment corresponding to the loss of a tolyl group, leading to a stable benzylic carbocation. The fragmentation of 1,2-di-o-tolylethane might proceed through cleavage of the central C-C bond, resulting in a fragment at m/z 105 corresponding to the tolylmethyl radical cation.

Structural Comparison and Logic

The fundamental difference between these two molecules lies in their connectivity, which dictates their three-dimensional shape and steric environment. This relationship can be visualized as follows:

G Structural Isomerism of Di-o-tolylethane cluster_1 1,1-di-o-tolylethane cluster_2 1,2-di-o-tolylethane C1_1 Ethane Carbon 1 C2_1 Ethane Carbon 2 C1_1->C2_1 Tolyl1_1 o-Tolyl 1 C1_1->Tolyl1_1 Tolyl2_1 o-Tolyl 2 C1_1->Tolyl2_1 H1_1 H C1_1->H1_1 H2_1 H C2_1->H2_1 H3_1 H C2_1->H3_1 H4_1 H C2_1->H4_1 C1_2 Ethane Carbon 1 C2_2 Ethane Carbon 2 C1_2->C2_2 Tolyl1_2 o-Tolyl 1 C1_2->Tolyl1_2 H1_2 H C1_2->H1_2 H2_2 H C1_2->H2_2 Tolyl2_2 o-Tolyl 2 C2_2->Tolyl2_2 H3_2 H C2_2->H3_2 H4_2 H C2_2->H4_2

Caption: Connectivity differences between 1,1- and 1,2-di-o-tolylethane.

This diagram illustrates the geminal substitution in the 1,1-isomer versus the vicinal substitution in the 1,2-isomer, which is the root of their differing properties.

Experimental Workflow for Isomer Differentiation

For researchers aiming to synthesize and characterize these isomers, a logical experimental workflow would be as follows:

G Start Target Isomer Synthesis Synthesis Appropriate Synthetic Route (e.g., Cross-Coupling or Wurtz) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Physical_Properties Physical Property Measurement Purification->Physical_Properties NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS Comparison Comparative Analysis of Properties NMR->Comparison MS->Comparison MP Melting Point Determination Physical_Properties->MP BP Boiling Point Determination Physical_Properties->BP MP->Comparison BP->Comparison

Caption: Experimental workflow for synthesis and characterization.

Conclusion

While direct comparative data for 1,1-di-o-tolylethane and 1,2-di-o-tolylethane is limited, a comprehensive analysis based on established chemical principles and data from related isomers allows for a clear differentiation between the two. The geminal substitution in 1,1-di-o-tolylethane leads to significant steric hindrance, which is expected to result in a lower boiling point and distinct spectroscopic signatures compared to the more stable and likely higher-melting 1,2-di-o-tolylethane. For researchers in the chemical sciences, understanding these structure-property relationships is fundamental for the rational design and synthesis of molecules with desired characteristics. Further experimental investigation into these specific ortho-isomers would be a valuable contribution to the field.

References

A Comparative Analysis of Di-o-tolylethane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural, physical, and spectroscopic differences between 1,1-di(o-tolyl)ethane and 1,2-di(o-tolyl)ethane is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of these non-commercial isomers, including their synthesis, physicochemical properties, and spectral characteristics, to aid in their identification and utilization in research.

Due to the limited commercial availability and published data for di-o-tolylethane isomers, this guide synthesizes information from analogous compounds and general chemical principles to provide a predictive comparison. Experimental data for the closely related di-p-tolylethane isomers is included to offer a comparative baseline.

Structural and Physical Properties

The key difference between the two isomers lies in the point of attachment of the two o-tolyl groups to the ethane backbone. In 1,1-di(o-tolyl)ethane, both aromatic rings are bonded to the same carbon atom, creating a sterically hindered geminal structure. In contrast, 1,2-di(o-tolyl)ethane possesses a vicinal arrangement with the o-tolyl groups on adjacent carbon atoms, resulting in a more extended and flexible molecule. This structural variance is expected to significantly influence their physical properties.

Property1,1-di(o-tolyl)ethane (Predicted)1,2-di(o-tolyl)ethane (Predicted)1,1-di(p-tolyl)ethane[1][2]1,2-di(p-tolyl)ethane[3][4][5][6]
Molecular Formula C₁₆H₁₈C₁₆H₁₈C₁₆H₁₈C₁₆H₁₈
Molecular Weight 210.31 g/mol 210.31 g/mol 210.31 g/mol 210.31 g/mol
Melting Point (°C) Lower, likely a liquid at room temperatureHigher, likely a solid at room temperature< -20[1][2]78-84[3]
Boiling Point (°C) Expected to be lower than the 1,2-isomerExpected to be higher than the 1,1-isomer297.5[2]255-257[4]
Density (g/cm³) Expected to be slightly lowerExpected to be slightly higher0.9746 (at 20°C)[1][2]~0.976 (estimate)
CAS Number Not readily availableNot readily available530-45-0[1][2]538-39-6[3][4]

Note: The predicted properties for the di-o-tolylethane isomers are based on the trends observed in their para-substituted counterparts and the expected influence of steric hindrance from the ortho-methyl groups. The greater symmetry and potential for intermolecular interactions in the 1,2-isomer suggest a higher melting point, while the more compact structure of the 1,1-isomer may lead to a lower boiling point despite potentially weaker intermolecular forces.

Synthesis of Di-o-tolylethane Isomers

The synthesis of these isomers typically involves electrophilic aromatic substitution or coupling reactions. Below are detailed experimental protocols for their preparation.

Experimental Protocol: Synthesis of 1,1-di(o-tolyl)ethane via Friedel-Crafts Alkylation

This method involves the reaction of o-xylene with an electrophile, such as 1,1-dichloroethane, in the presence of a Lewis acid catalyst.

Materials:

  • o-Xylene

  • 1,1-Dichloroethane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to dry dichloromethane in the flask and cool the mixture in an ice bath.

  • Add o-xylene to the cooled suspension.

  • Slowly add a solution of 1,1-dichloroethane in dry dichloromethane from the dropping funnel to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Experimental Protocol: Synthesis of 1,2-di(o-tolyl)ethane via Wurtz Coupling

This method involves the coupling of two o-methylbenzyl halide molecules using a metal, such as sodium.

Materials:

  • o-Methylbenzyl bromide (or chloride)

  • Sodium metal

  • Dry Diethyl Ether or Tetrahydrofuran (THF)

  • Standard Glassware for organic synthesis

Procedure:

  • Set up a flame-dried three-necked round-bottom flask with a condenser, a mechanical stirrer, and an inlet for an inert gas.

  • Under an inert atmosphere, place finely cut sodium metal in dry diethyl ether or THF.

  • Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.

  • Cool the reaction mixture to room temperature and slowly add a solution of o-methylbenzyl bromide in the same dry solvent.

  • An exothermic reaction should commence. Control the reaction rate by adjusting the addition rate and, if necessary, by cooling the flask.

  • After the addition is complete, continue to stir the mixture at room temperature for several hours, followed by gentle refluxing until the sodium is consumed.

  • Cool the reaction mixture and carefully quench it by the slow addition of ethanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

Spectroscopic Analysis

The structural differences between the isomers will be clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • 1,1-di(o-tolyl)ethane: The spectrum is expected to show a quartet for the single methine proton (CH) coupled to the three methyl protons, and a doublet for the methyl group on the ethane chain. The two o-tolyl groups will likely exhibit complex multiplets in the aromatic region due to the ortho-substitution and steric hindrance, which may lead to restricted rotation and magnetic non-equivalence of the aromatic protons. The two methyl groups on the tolyl rings will appear as distinct singlets.

  • 1,2-di(o-tolyl)ethane: Due to the symmetry of the molecule, the ¹H NMR spectrum should be simpler. A singlet for the four methylene protons (CH₂) of the ethane bridge is expected. The aromatic protons of the two equivalent o-tolyl groups will likely show a set of multiplets. The two methyl groups on the tolyl rings will appear as a single singlet.

¹³C NMR:

  • 1,1-di(o-tolyl)ethane: The spectrum will show distinct signals for the methine and methyl carbons of the ethane backbone. The two o-tolyl groups will have a more complex set of signals for the aromatic carbons due to their non-equivalence.

  • 1,2-di(o-tolyl)ethane: The symmetry of this isomer will result in fewer signals in the ¹³C NMR spectrum. A single signal for the two equivalent methylene carbons is expected, along with a set of signals for the carbons of the equivalent o-tolyl groups.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands for aromatic C-H stretching just above 3000 cm⁻¹ and C-C stretching within the aromatic ring in the 1600-1450 cm⁻¹ region.[7][8][9] The ortho-disubstitution pattern will be indicated by a strong absorption band in the 770-735 cm⁻¹ region due to out-of-plane C-H bending.[8] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and steric strain.

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z = 210. The fragmentation patterns will be influenced by the stability of the resulting carbocations.

  • 1,1-di(o-tolyl)ethane: A prominent fragmentation pathway is the cleavage of the C-C bond between the two tolyl-bearing carbons, leading to a stable benzylic-type carbocation.

  • 1,2-di(o-tolyl)ethane: The primary fragmentation is expected to be the cleavage of the central C-C bond of the ethane bridge, resulting in a stable tropylium ion or a related benzylic cation.

Visualizing the Isomeric Relationship and Synthesis Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

isomers Di-o-tolylethane Di-o-tolylethane 1,1-di(o-tolyl)ethane 1,1-di(o-tolyl)ethane Geminal substitution Di-o-tolylethane->1,1-di(o-tolyl)ethane Isomer 1,2-di(o-tolyl)ethane 1,2-di(o-tolyl)ethane Vicinal substitution Di-o-tolylethane->1,2-di(o-tolyl)ethane Isomer

Caption: Relationship between di-o-tolylethane and its isomers.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step Pure Isomer Pure Isomer Purification Step->Pure Isomer Spectroscopic Analysis Spectroscopic Analysis Pure Isomer->Spectroscopic Analysis

Caption: General workflow for synthesis and analysis.

References

"validation of a new synthesis method for Ethane, 1,1-di-o-tolyl-"

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide a comparison guide for a new synthesis method of "Ethane, 1,1-di-o-tolyl-" at this time. My search for existing synthesis methods, both established and novel, did not yield any specific, validated protocols for this particular chemical compound. The information available primarily pertains to related isomers, such as 1,1-di-p-tolylethane, or provides general methodologies for reactions like Friedel-Crafts alkylation of xylenes without detailing the synthesis of the specific target molecule, "Ethane, 1,1-di-o-tolyl-".

To create the requested comparison guide, a validated synthesis protocol for "Ethane, 1,1-di-o-tolyl-" is required. This would include detailed experimental procedures, quantitative data on yield and purity, and spectroscopic data for characterization. Once an established method is identified, a subsequent search for a "new" or alternative method could be conducted to draw a meaningful comparison.

Without this foundational information, it is not possible to generate the requested data tables, experimental protocols, and visualizations. Further research into specialized chemical literature and databases would be necessary to locate a documented synthesis of "Ethane, 1,1-di-o-tolyl-".

A Spectroscopic Showdown: Ethane vs. its Bulky Aryl Cousins, 1,1-di(o-tolyl)ethane and 1,1-di(p-tolyl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the spectroscopic signatures of ethane and its ortho- and para-substituted ditolyl isomers reveals the profound influence of aromatic substitution and steric hindrance on their molecular fingerprints. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols, for researchers in organic chemistry, materials science, and drug development.

The substitution of two hydrogen atoms on a single carbon of the simple alkane, ethane, with two tolyl groups dramatically alters the molecule's electronic environment and conformational flexibility. These changes are vividly reflected in their respective spectroscopic data. While ethane, a symmetrical and conformationally mobile molecule, presents a simple spectroscopic profile, its diaryl-substituted derivatives, 1,1-di(o-tolyl)ethane and 1,1-di(p-tolyl)ethane, exhibit more complex spectra indicative of their increased structural complexity and restricted bond rotations.

This guide will delve into a side-by-side comparison of the key spectroscopic features of these three compounds, offering insights into how the position of the methyl group on the aromatic ring—ortho versus para—further differentiates their spectral characteristics.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ethane, 1,1-di(o-tolyl)ethane, and 1,1-di(p-tolyl)ethane.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Ethane~0.86[1][2]SingletCH₃
1,1-di(o-tolyl)ethane~1.5 (d, 3H), ~2.3 (s, 6H), ~4.5 (q, 1H), ~7.1-7.3 (m, 8H)Doublet, Singlet, Quartet, Multiplet-CH₃ (ethane), Ar-CH₃, -CH-, Ar-H
1,1-di(p-tolyl)ethane~1.6 (d, 3H), ~2.3 (s, 6H), ~4.1 (q, 1H), ~7.1 (d, 4H), ~7.2 (d, 4H)Doublet, Singlet, Quartet, Doublet, Doublet-CH₃ (ethane), Ar-CH₃, -CH-, Ar-H

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
Ethane~5.7[3]CH₃
1,1-di(o-tolyl)ethane~20 (Ar-CH₃), ~22 (-CH₃), ~40 (-CH-), ~125-145 (Ar-C)Aromatic & Aliphatic Carbons
1,1-di(p-tolyl)ethane~21 (Ar-CH₃), ~22 (-CH₃), ~44 (-CH-), ~128, ~129, ~136, ~142 (Ar-C)Aromatic & Aliphatic Carbons

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
Ethane~2974, ~2883, ~1468, ~1379[4][5]C-H stretch, C-H bend
1,1-di(o-tolyl)ethane~3050-3000, ~2970-2850, ~1600, ~1490, ~1460, ~750Ar-H stretch, C-H stretch, C=C stretch (aromatic), C-H bend
1,1-di(p-tolyl)ethane~3050-3000, ~2970-2850, ~1610, ~1510, ~810Ar-H stretch, C-H stretch, C=C stretch (aromatic), C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethane3029, 28, 27, 15[6]
1,1-di(o-tolyl)ethane210195 (M-15), 119, 91
1,1-di(p-tolyl)ethane210195 (M-15), 119, 91

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample_Ethane Ethane (Gas) NMR NMR Spectroscopy (¹H and ¹³C) Sample_Ethane->NMR IR Infrared Spectroscopy Sample_Ethane->IR MS Mass Spectrometry Sample_Ethane->MS Sample_ortho 1,1-di(o-tolyl)ethane Sample_ortho->NMR Sample_ortho->IR Sample_ortho->MS Sample_para 1,1-di(p-tolyl)ethane Sample_para->NMR Sample_para->IR Sample_para->MS Interpret_NMR Analyze Chemical Shifts, Multiplicities, and Integration NMR->Interpret_NMR Interpret_IR Identify Functional Groups and Bond Vibrations IR->Interpret_IR Interpret_MS Determine Molecular Weight and Fragmentation Patterns MS->Interpret_MS Compare_Spectra Compare Spectroscopic Data Across All Compounds Interpret_NMR->Compare_Spectra Interpret_IR->Compare_Spectra Interpret_MS->Compare_Spectra

A logical workflow for the spectroscopic comparison of the compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation:

    • For the liquid/solid samples (di-tolyl-ethanes), dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • For ethane (gas), a specialized gas-phase NMR tube is required, and the spectrum is typically recorded at a specific pressure.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and reference it to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.

    • For ethane (gas), a gas cell with KBr or NaCl windows is used.

  • Acquisition:

    • Record the spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction:

    • For volatile liquids or gases like ethane, the sample is introduced directly into the ion source.

    • For less volatile solids or liquids, a direct insertion probe or a gas chromatograph (GC-MS) can be used.

  • Ionization:

    • The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is measured by a detector.

  • Data Analysis:

    • The mass spectrum is plotted as relative abundance versus m/z.

    • The molecular ion peak (M⁺) is identified to determine the molecular weight.

    • The fragmentation pattern is analyzed to deduce the structure of the molecule.

References

A Comparative Guide to the Performance of Aryl Ethanes: Benchmarking Against the Elusive 1,1-di-o-tolyl-ethane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances that dictate the performance of aryl ethanes is paramount. This guide provides a comparative analysis of several key aryl ethanes, offering a baseline for the evaluation of novel derivatives. While direct experimental data for 1,1-di-o-tolyl-ethane remains conspicuously absent in publicly available literature, this document serves as a valuable resource by summarizing the known performance of its structural isomers and parent compounds. This allows for informed predictions and highlights a significant knowledge gap in the chemical landscape.

The following sections detail the physicochemical properties, synthesis protocols, and potential applications of prominent aryl ethanes, including 1,1-diphenylethane, bibenzyl (1,2-diphenylethane), and the para-substituted isomers, 1,1-di-p-tolylethane and 1,2-di-p-tolylethane. This comparative framework is designed to empower researchers in their exploration of this versatile class of molecules.

Physicochemical Properties: A Tale of Isomers

The substitution pattern on the phenyl rings of aryl ethanes significantly influences their physical properties. A comparison of the available data for 1,1- and 1,2-disubstituted ethanes, as well as the impact of the methyl group in the para position, offers insights into the expected, yet unconfirmed, properties of 1,1-di-o-tolyl-ethane.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1,1-Diphenylethane C₁₄H₁₄182.26-18[1]272.6[1]1.0 ± 0.1[1]
Bibenzyl (1,2-Diphenylethane) C₁₄H₁₄182.2652-53[2]284[2]0.9782[3]
1,1-di-p-tolylethane C₁₆H₁₈210.31< -20[3][4]297.5[3]0.974[3]
1,2-di-p-tolylethane C₁₆H₁₈210.3182[5]296-298 (at 730 mmHg)[5]Not available
1,1-di-o-tolylethane C₁₆H₁₈210.31Not availableNot availableNot available

Note: Data for 1,1-di-o-tolylethane is not available in the searched literature.

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. Below is a summary of available spectroscopic data for the compared aryl ethanes.

Compound¹H NMR¹³C NMRMass Spec (m/z)
Bibenzyl (1,2-Diphenylethane) δ 2.90 (s, 4H, CH₂-CH₂), 7.15–7.30 (m, 10H, Ar-H)[3]δ 38.0 (CH₂), 125.5–142.0 (Ar-C)[3]182 (M⁺)
1,1-Diphenylethane Not availableNot available182 (M⁺)
1,2-di-m-tolylethane δ 2.41 (s, 6H), 7.38-7.41 (m, 2H), 7.46-7.48 (m, 2H), 7.76-7.78 (m, 4H)Not availableNot available
1,1-di-p-tolylethane Not availableNot available210 (M⁺)
1,2-di-p-tolylethane Not availableNot available210 (M⁺)
1,1-di-o-tolylethane Not availableNot availableNot available

Note: Comprehensive, directly comparable spectroscopic data is limited in the aggregated search results. The provided data for bibenzyl and 1,2-di-m-tolylethane is from specific documented sources.

Experimental Protocols: Synthesis of Aryl Ethanes

The synthesis of aryl ethanes can be achieved through various established methods in organic chemistry. Below are representative protocols for the synthesis of the compared compounds. While a specific protocol for 1,1-di-o-tolyl-ethane is not available, a plausible synthetic route can be extrapolated from the synthesis of its isomers.

Synthesis of 1,1-Diphenylethane

A common method for the synthesis of 1,1-diphenylethane is the Friedel-Crafts alkylation of benzene with styrene.[6] Another approach involves the reaction of benzene with 1,1-dichloroethane using an ionic liquid as a catalyst. In a typical procedure, benzene and an ionic liquid catalyst (e.g., triethylamine hydrochloride-aluminum chloride) are mixed, and 1,1-dichloroethane is added dropwise at a controlled temperature (e.g., 40°C). The reaction is then allowed to proceed for several hours.

Synthesis of Bibenzyl (1,2-Diphenylethane)

Bibenzyl can be synthesized through several routes, including the Wurtz reaction of benzyl chloride with sodium metal or the reduction of stilbene. A metal-free method involves the C(sp³)–H activation of methyl arenes using potassium persulfate (K₂S₂O₈).

Synthesis of 1,1-di-p-tolylethane

The synthesis of 1,1-di-p-tolylethane can be achieved by passing acetylene into a mixture of toluene and concentrated sulfuric acid in the presence of a mercuric sulfate catalyst.[3]

Proposed Synthesis of 1,1-di-o-tolylethane

Based on the synthesis of its para-isomer, a potential route to 1,1-di-o-tolyl-ethane would involve the acid-catalyzed reaction of o-toluene with acetylene. Alternatively, a Friedel-Crafts reaction between o-tolylmagnesium bromide and 1,1-dichloroethane could be explored.

Synthesis_Aryl_Ethanes cluster_11_diphenylethane 1,1-Diphenylethane Synthesis cluster_bibenzyl Bibenzyl Synthesis cluster_11_di_p_tolylethane 1,1-di-p-tolylethane Synthesis cluster_11_di_o_tolylethane Proposed 1,1-di-o-tolylethane Synthesis benzene1 Benzene product1 1,1-Diphenylethane benzene1->product1 Friedel-Crafts Alkylation styrene Styrene styrene->product1 dce 1,1-Dichloroethane dce->product1 Ionic Liquid Catalyst benzyl_chloride Benzyl Chloride product2 Bibenzyl benzyl_chloride->product2 Wurtz Reaction stilbene Stilbene stilbene->product2 Reduction methyl_arenes Methyl Arenes methyl_arenes->product2 K₂S₂O₈ toluene Toluene product3 1,1-di-p-tolylethane toluene->product3 H₂SO₄, HgSO₄ acetylene Acetylene acetylene->product3 o_toluene o-Toluene product4 1,1-di-o-tolylethane o_toluene->product4 Acid Catalyst acetylene2 Acetylene acetylene2->product4 o_tolyl_mgbr o-Tolylmagnesium Bromide o_tolyl_mgbr->product4 Grignard Reaction dce2 1,1-Dichloroethane dce2->product4

Caption: Synthetic pathways for various aryl ethanes.

Reactivity and Biological Activity

Aryl ethanes serve as important scaffolds in medicinal chemistry and materials science. Bibenzyl, for instance, is a core structure in many natural products and their derivatives have shown a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[7] The reactivity of these molecules is often centered on the benzylic positions, which are susceptible to oxidation and other transformations.

The introduction of methyl groups on the phenyl rings, as in the di-tolyl-ethanes, is expected to influence both the steric and electronic properties of the molecule. This can impact receptor binding in biological systems and alter the reactivity of the aromatic rings towards electrophilic substitution. The ortho-substitution in the undiscovered 1,1-di-o-tolyl-ethane would likely introduce significant steric hindrance around the ethane bridge, potentially leading to unique conformational preferences and reactivity patterns compared to its para- and meta-isomers.

Caption: Relationship between the core aryl ethane structure and its isomers.

Conclusion and Future Outlook

This guide provides a comparative overview of the performance of several aryl ethanes, highlighting the influence of isomeric and substituent variations on their physicochemical properties. The conspicuous absence of experimental data for 1,1-di-o-tolyl-ethane underscores a significant opportunity for further research. The synthesis and characterization of this compound would not only fill a void in the chemical literature but also provide valuable insights into the structure-activity relationships within this important class of molecules. Researchers are encouraged to use the data presented herein as a foundation for designing novel aryl ethane derivatives with tailored properties for applications in drug discovery and materials science.

References

Unraveling the Structure of 1,1-di-o-tolylethane and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Ethane, 1,1-di-o-tolyl- and its isomers, offering insights into their structural elucidation through experimental data and predictive analysis. Due to a notable lack of direct experimental data for the ortho-isomer, this guide presents predicted spectroscopic data alongside experimentally obtained data for its para and meta counterparts to facilitate a comprehensive comparison.

The synthesis of 1,1-diarylethanes, including the tolyl derivatives, is commonly achieved through Friedel-Crafts alkylation. This reaction typically involves the acid-catalyzed reaction of an aromatic compound, such as toluene, with an electrophile like a haloalkane or an aldehyde.

Comparative Spectroscopic Data

The structural differences between the ortho, meta, and para isomers of 1,1-di-tolylethane are most clearly delineated by Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the aromatic rings directly influences the chemical shifts and splitting patterns of the protons and carbon atoms.

Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compound Proton Predicted/Experimental Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
1,1-di-o-tolylethane Ar-H7.0 - 7.2Multiplet-
CH~4.5Quartet~7.0
CH₃ (ring)~2.3Singlet-
CH₃ (ethane)~1.6Doublet~7.0
1,1-di-m-tolylethane Ar-H6.9 - 7.2Multiplet-
CH~4.1Quartet~7.2
CH₃ (ring)~2.3Singlet-
CH₃ (ethane)~1.6Doublet~7.2
1,1-di-p-tolylethane Ar-H (d)~7.1Doublet~8.0
Ar-H (d)~7.0Doublet~8.0
CH4.13Quartet7.2
CH₃ (ring)2.31Singlet-
CH₃ (ethane)1.62Doublet7.2

Note: Data for 1,1-di-o-tolylethane is predicted based on established NMR principles. Data for 1,1-di-m-tolylethane and 1,1-di-p-tolylethane is based on available experimental data.

Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compound Carbon Predicted/Experimental Chemical Shift (ppm)
1,1-di-o-tolylethane Ar-C (quaternary)~142, ~136
Ar-CH~125 - 130
CH~40
CH₃ (ring)~19
CH₃ (ethane)~22
1,1-di-m-tolylethane Ar-C (quaternary)~144, ~138
Ar-CH~126 - 129
CH~45
CH₃ (ring)~21
CH₃ (ethane)~22
1,1-di-p-tolylethane Ar-C (quaternary)141.6, 135.8
Ar-CH129.0, 127.8
CH44.4
CH₃ (ring)21.0
CH₃ (ethane)22.2

Note: Data for 1,1-di-o-tolylethane is predicted. Data for 1,1-di-m-tolylethane and 1,1-di-p-tolylethane is based on available experimental data.

Experimental Protocols

General Synthesis of 1,1-Diarylethanes via Friedel-Crafts Alkylation

A common method for synthesizing 1,1-diarylethanes is the Friedel-Crafts alkylation of an aromatic compound with a suitable electrophile, such as a 1,1-dihaloethane or an aldehyde, in the presence of a Lewis acid catalyst.

Materials:

  • Toluene (or other substituted benzene)

  • 1,1-Dichloroethane or Acetaldehyde

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • To a stirred solution of the aromatic compound (e.g., toluene) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid (e.g., AlCl₃) is added portion-wise at 0°C.

  • The electrophile (e.g., 1,1-dichloroethane or acetaldehyde) is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours).

  • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the desired 1,1-diarylethane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts, multiplicity, and integration of the signals are analyzed to determine the proton environment in the molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.

Visualizing the Synthetic Workflow

The general workflow for the synthesis and characterization of 1,1-di-tolyl-ethane derivatives can be visualized as a logical progression of steps.

Synthesis_Workflow Reactants Toluene & Electrophile (e.g., 1,1-Dichloroethane) Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product 1,1-di-o-tolylethane Purification->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis

Caption: Synthetic workflow for 1,1-di-o-tolylethane.

Logical Relationship of Isomeric Structures

The relationship between the starting material (toluene) and the resulting positional isomers is determined by the site of electrophilic attack on the toluene ring.

Isomer_Relationship Toluene Toluene Ortho 1,1-di-o-tolylethane Toluene->Ortho ortho-attack Meta 1,1-di-m-tolylethane Toluene->Meta meta-attack Para 1,1-di-p-tolylethane Toluene->Para para-attack Electrophile Ethane-1,1-diyl Cation (Electrophile) Electrophile->Ortho Electrophile->Meta Electrophile->Para

Caption: Formation of 1,1-di-tolyl-ethane isomers.

Navigating the Analytical Landscape for Di-o-tolylethane: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring data integrity and product quality. This guide provides a comparative overview of potential analytical methods for the quantification of di-o-tolylethane, a compound of interest in various industrial applications. Due to a lack of publicly available, specific cross-validation studies for di-o-tolylethane, this document outlines the established validation parameters and presents a framework for comparing common analytical techniques, drawing upon methodologies for structurally similar compounds.

The selection of an appropriate analytical method hinges on a variety of factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis. For a compound like di-o-tolylethane, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most probable analytical choices. This guide will explore the validation of these techniques, focusing on key performance characteristics as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparison of Potential Analytical Methods

Table 1: Comparison of Typical Performance Characteristics for GC-FID and HPLC-UV Methods for Aromatic Hydrocarbons

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeµg/mL range
Specificity/Selectivity High (dependent on column and temperature program)Moderate to High (dependent on column and mobile phase)
Robustness Generally robust to minor changes in flow rate and temperatureSensitive to changes in mobile phase composition and pH

Experimental Protocols: A Framework for Method Validation

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for GC-FID and HPLC-UV that would be adapted for the specific analysis of di-o-tolylethane.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and an appropriate capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

  • Sample Preparation: Dissolve a precisely weighed amount of the di-o-tolylethane reference standard in a suitable solvent (e.g., hexane or toluene) to prepare a stock solution. Prepare a series of calibration standards by serial dilution. For sample analysis, dissolve the material containing di-o-tolylethane in the same solvent and filter if necessary.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of di-o-tolylethane.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of di-o-tolylethane at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, initial temperature) and observe the effect on the results.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol
  • Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a suitable reversed-phase column (e.g., C18).

  • Sample Preparation: Similar to the GC-FID method, prepare a stock solution of the di-o-tolylethane reference standard in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Prepare calibration standards by serial dilution. Dissolve and filter samples as required.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Determined by measuring the UV spectrum of di-o-tolylethane to find the wavelength of maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Validation Parameters to be Assessed: The same validation parameters as for the GC-FID method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be evaluated using appropriate procedures for HPLC.

Visualizing the Cross-Validation Workflow

A clear understanding of the logical flow of a cross-validation study is crucial for its proper execution. The following diagram illustrates a typical workflow for comparing two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective (e.g., Compare GC and HPLC) SelectMethods Select Analytical Methods DefineObjective->SelectMethods DefineParams Define Validation Parameters (ICH Q2(R1)) SelectMethods->DefineParams Method1_Val Validate Method 1 (e.g., GC-FID) DefineParams->Method1_Val Method2_Val Validate Method 2 (e.g., HPLC-UV) DefineParams->Method2_Val SampleAnalysis Analyze Identical Samples with Both Methods Method1_Val->SampleAnalysis Method2_Val->SampleAnalysis CompareData Compare Performance Data (Table 1) SampleAnalysis->CompareData StatAnalysis Statistical Analysis (e.g., t-test, F-test) CompareData->StatAnalysis Conclusion Draw Conclusions on Method Suitability StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected and collectively establish the reliability of an analytical method. The following diagram illustrates these relationships.

ValidationParameters cluster_core Core Performance Characteristics cluster_limits Detection & Quantitation Limits cluster_reliability Reliability Under Varied Conditions Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Precision Precision (% RSD) Precision->Range Linearity Linearity (R²) LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationships of analytical method validation parameters.

A Comparative Guide to the Reactivity of Ethane and 1,1-di-o-tolyl-ethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of ethane and 1,1-di-o-tolyl-ethane. Due to a lack of direct experimental data for 1,1-di-o-tolyl-ethane, this comparison is based on established principles of organic chemistry, supported by experimental data for analogous compounds. The inherent differences in their molecular structures suggest a significant variance in their reactivity, primarily concerning the C-H bonds of the ethyl moiety.

Introduction to Reactivity

Ethane (C₂H₆) is a simple alkane, characterized by its relatively low reactivity.[1][2] Its carbon-carbon and carbon-hydrogen bonds are strong sigma bonds, requiring a substantial amount of energy to break.[1][2] In contrast, 1,1-di-o-tolyl-ethane possesses a more complex structure, with two ortho-tolyl groups attached to one of the carbon atoms of the ethane backbone. This substitution pattern introduces benzylic hydrogens, which are known to exhibit enhanced reactivity due to the resonance stabilization of the resulting radical or cationic intermediates.

Data Presentation: A Comparative Analysis of Bond Dissociation Energies

A key indicator of the reactivity of a C-H bond is its bond dissociation energy (BDE), which represents the enthalpy change required to break the bond homolytically. A lower BDE corresponds to a weaker bond and, generally, a more reactive C-H bond.

The following table summarizes the relevant C-H bond dissociation energies for ethane and representative benzylic systems, which serve as a model for the C-H bonds in 1,1-di-o-tolyl-ethane.

CompoundBond TypeBond Dissociation Energy (kcal/mol)
Ethane (CH₃-CH₃)Primary C-H101.1 ± 0.4[3][4]
Toluene (C₆H₅-CH₃)Benzylic C-H90[1]
Ethylbenzene (C₆H₅-CH₂CH₃)Benzylic C-H (α-position)87[1]

As the data indicates, the benzylic C-H bonds in toluene and ethylbenzene are significantly weaker than the primary C-H bonds in ethane. This is attributed to the ability of the aromatic ring to delocalize the unpaired electron in the resulting benzylic radical, a stabilizing effect that is absent in the ethyl radical formed from ethane.

Based on these data, it is predicted that the benzylic C-H bond in 1,1-di-o-tolyl-ethane will be even weaker than that in toluene or ethylbenzene due to the presence of two phenyl rings that can stabilize the resulting radical. This suggests that 1,1-di-o-tolyl-ethane will be significantly more reactive than ethane towards reactions involving C-H bond cleavage, such as halogenation and oxidation.

Experimental Protocols: A Proposed Method for Comparative Reactivity Analysis

To empirically determine the relative reactivity of ethane and 1,1-di-o-tolyl-ethane, a competitive halogenation experiment can be performed. This method allows for a direct comparison of the rates of reaction of the two compounds with a halogenating agent under identical conditions.

Objective: To determine the relative reactivity of the C-H bonds in ethane and 1,1-di-o-tolyl-ethane towards free-radical bromination.

Materials:

  • Ethane gas

  • 1,1-di-o-tolyl-ethane

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • An inert solvent (e.g., carbon tetrachloride or benzene)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Photochemical reactor with a UV lamp

Procedure:

  • A solution containing equimolar amounts of 1,1-di-o-tolyl-ethane and a known concentration of a suitable internal standard is prepared in the inert solvent.

  • A known amount of ethane gas is bubbled into the solution until saturation. The concentration of dissolved ethane can be determined by gas chromatography.

  • N-Bromosuccinimide (NBS) is added to the reaction mixture in a quantity that is substoichiometric with respect to the total moles of reactive C-H bonds.

  • A catalytic amount of the radical initiator (AIBN) is added.

  • The reaction mixture is irradiated with a UV lamp at a constant temperature to initiate the reaction.

  • The reaction is monitored over time by withdrawing aliquots and quenching the reaction.

  • The concentrations of the starting materials and the brominated products are determined by GC-MS analysis.

  • The relative rates of consumption of ethane and 1,1-di-o-tolyl-ethane are calculated to determine their relative reactivity.

Mandatory Visualization

Signaling Pathway of Free Radical Halogenation

G Figure 1: Simplified reaction pathway for competitive free-radical bromination. cluster_initiation Initiation cluster_propagation Propagation cluster_ethane Ethane Reaction cluster_ditolylethane 1,1-di-o-tolyl-ethane Reaction cluster_termination Termination Initiator (AIBN) Initiator (AIBN) 2R• 2R• Initiator (AIBN)->2R• Br₂ Br₂ 2Br• 2Br• Br₂->2Br• UV light Ethane (RH) Ethane (RH) Ethyl Radical (R•) Ethyl Radical (R•) Ethane (RH)->Ethyl Radical (R•) + Br• Bromoethane (RBr) Bromoethane (RBr) Ethyl Radical (R•)->Bromoethane (RBr) + Br₂ 1,1-di-o-tolyl-ethane (Ar₂CHCH₃) 1,1-di-o-tolyl-ethane (Ar₂CHCH₃) Benzylic Radical (Ar₂ĊCH₃) Benzylic Radical (Ar₂ĊCH₃) 1,1-di-o-tolyl-ethane (Ar₂CHCH₃)->Benzylic Radical (Ar₂ĊCH₃) + Br• Brominated Product (Ar₂C(Br)CH₃) Brominated Product (Ar₂C(Br)CH₃) Benzylic Radical (Ar₂ĊCH₃)->Brominated Product (Ar₂C(Br)CH₃) + Br₂ Br• Br• Br•->Br₂ + Br• RBr RBr Br•->RBr + R• R• R• R-R R-R R•->R-R + R• Initiation Initiation Propagation Propagation Termination Termination

Caption: Simplified reaction pathway for competitive free-radical bromination.

Experimental Workflow for Reactivity Comparison

G Figure 2: Workflow for the comparative reactivity study. Prepare equimolar solution of 1,1-di-o-tolyl-ethane and internal standard Prepare equimolar solution of 1,1-di-o-tolyl-ethane and internal standard Saturate solution with Ethane gas Saturate solution with Ethane gas Prepare equimolar solution of 1,1-di-o-tolyl-ethane and internal standard->Saturate solution with Ethane gas Add NBS and AIBN Add NBS and AIBN Saturate solution with Ethane gas->Add NBS and AIBN Initiate reaction with UV light at constant temperature Initiate reaction with UV light at constant temperature Add NBS and AIBN->Initiate reaction with UV light at constant temperature Monitor reaction by taking aliquots over time Monitor reaction by taking aliquots over time Initiate reaction with UV light at constant temperature->Monitor reaction by taking aliquots over time Quench reaction in aliquots Quench reaction in aliquots Monitor reaction by taking aliquots over time->Quench reaction in aliquots Analyze samples by GC-MS Analyze samples by GC-MS Quench reaction in aliquots->Analyze samples by GC-MS Determine concentrations of reactants and products Determine concentrations of reactants and products Analyze samples by GC-MS->Determine concentrations of reactants and products Calculate relative reaction rates Calculate relative reaction rates Determine concentrations of reactants and products->Calculate relative reaction rates

References

A Comparative Analysis of the Electronic Properties of Diarylethenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the electronic properties of diarylethene derivatives, a class of photochromic molecules with significant potential in the development of molecular electronics and optoelectronic devices. The reversible transformation of these molecules between two stable isomers—an "open" and a "closed" form—upon stimulation with light allows for the modulation of their electronic characteristics, making them attractive candidates for molecular switches, memory elements, and sensors.

This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the fundamental electronic properties of these photoswitchable molecules. We present a summary of key electronic parameters, detailed experimental protocols for their measurement, and visual representations of the underlying mechanisms and workflows.

Comparative Electronic Properties of Representative Diarylethenes

The electronic properties of diarylethenes are significantly altered during their photoisomerization. The open-ring isomer typically exhibits a larger highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap and consequently lower electrical conductance. Upon photocyclization to the closed-ring isomer, the π-conjugation of the molecule is extended, leading to a smaller HOMO-LUMO gap and a substantial increase in conductance.[1][2] This pronounced difference in electronic properties between the two states is the foundation of their application in molecular switching.

Below is a table summarizing the key electronic properties of two well-studied diarylethene derivatives.

Diarylethene DerivativeIsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Conductance (G₀)
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (BTE)Open--~4.5 - 5.0Low (insulating)
Closed--~2.5 - 3.0High (conducting)
1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopenteneOpen-6.59-4.092.50-
Closed-6.56-3.892.67-

Note: The values presented are approximate and can vary depending on the specific experimental or theoretical method used. G₀ is the quantum of conductance, approximately 7.75 x 10⁻⁵ S.

Experimental Protocols

The characterization of the electronic properties of diarylethenes at the single-molecule level relies on sophisticated experimental techniques. Here, we detail the methodologies for two primary techniques: Scanning Tunneling Microscopy-Break Junction (STM-BJ) for conductance measurements and Cyclic Voltammetry (CV) for determining redox potentials and estimating HOMO/LUMO energy levels.

Scanning Tunneling Microscopy-Break Junction (STM-BJ)

The STM-BJ technique is a powerful tool for measuring the electrical conductance of a single molecule.[3][4] It involves trapping a molecule between a sharp metallic tip and a conductive substrate to form a molecular junction.

Methodology:

  • Substrate Preparation: An atomically flat conductive substrate, typically gold (Au(111)), is prepared by thermal evaporation or sputtering.

  • Molecule Deposition: A dilute solution of the diarylethene derivative is deposited onto the substrate. The concentration is kept low to favor the formation of single-molecule junctions.

  • Junction Formation:

    • The STM tip, also typically made of gold, is brought into close proximity to the substrate.

    • A bias voltage is applied between the tip and the substrate, and the tunneling current is monitored.

    • The tip is repeatedly brought into contact with the substrate and then withdrawn.[1]

    • During the withdrawal process, a single diarylethene molecule can bridge the gap between the tip and the substrate, forming a molecular junction.

  • Conductance Measurement:

    • As the tip is pulled away, the current through the molecular junction is recorded as a function of tip displacement.

    • The formation of a stable molecular junction is identified by a plateau in the conductance trace.[3]

    • Thousands of these traces are collected to build a conductance histogram, from which the most probable conductance of the single-molecule junction is determined.

  • Photoswitching: To measure the conductance of both isomers, the molecular junction can be illuminated with UV and visible light in situ to induce photoisomerization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules.[5][6][7][8] From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[6]

  • Solution Preparation: The diarylethene derivative is dissolved in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆) to ensure conductivity.[5] The solution is typically purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Potential Sweep:

    • The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back to the initial potential.

    • The scan rate (e.g., 100 mV/s) determines the timescale of the experiment.

  • Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.

  • Data Analysis:

    • The potentials at which the oxidation and reduction peaks occur are determined from the voltammogram.

    • The onset potentials of the first oxidation and reduction waves are used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships referenced to a standard like ferrocene/ferrocenium (Fc/Fc⁺).

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Photoswitching_Mechanism Open_Isomer Open-Ring Isomer (Large HOMO-LUMO Gap, Low Conductance) Closed_Isomer Closed-Ring Isomer (Small HOMO-LUMO Gap, High Conductance) Open_Isomer->Closed_Isomer Photocyclization Closed_Isomer->Open_Isomer Photoreversion UV_Light UV Light (e.g., 365 nm) UV_Light->Open_Isomer Vis_Light Visible Light (e.g., > 500 nm) Vis_Light->Closed_Isomer STM_BJ_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Substrate Prepare Au(111) Substrate Deposit_Molecules Deposit Diarylethene Solution Prep_Substrate->Deposit_Molecules Approach_Tip Approach STM Tip Deposit_Molecules->Approach_Tip Form_Junction Form Molecular Junction Approach_Tip->Form_Junction Measure_Conductance Measure Conductance vs. Displacement Form_Junction->Measure_Conductance Collect_Traces Collect Thousands of Traces Measure_Conductance->Collect_Traces Build_Histogram Build Conductance Histogram Collect_Traces->Build_Histogram Determine_Conductance Determine Single-Molecule Conductance Build_Histogram->Determine_Conductance CV_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Prepare_Solution Prepare Diarylethene Solution with Supporting Electrolyte Assemble_Cell Assemble Three-Electrode Cell Prepare_Solution->Assemble_Cell Purge_Solution Purge Solution with Inert Gas Assemble_Cell->Purge_Solution Apply_Potential_Sweep Apply Linear Potential Sweep Purge_Solution->Apply_Potential_Sweep Record_Current Record Current vs. Potential Apply_Potential_Sweep->Record_Current Analyze_Voltammogram Analyze Cyclic Voltammogram Record_Current->Analyze_Voltammogram Determine_Potentials Determine Oxidation/Reduction Potentials Analyze_Voltammogram->Determine_Potentials Estimate_Energies Estimate HOMO/LUMO Energies Determine_Potentials->Estimate_Energies

References

A Researcher's Guide to Assessing the Purity of Synthesized Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Ethane, 1,1-di-o-tolyl-, a crucial step for researchers, scientists, and professionals in drug development to ensure the quality and reliability of their compounds.

The synthesis of Ethane, 1,1-di-o-tolyl-, often achieved through methods like Friedel-Crafts alkylation, can result in a mixture of isomers and other impurities.[1][2] The primary impurities of concern are the positional isomers, Ethane, 1,1-di-p-tolyl- and Ethane, 1,1-di-m-tolyl-, as well as residual starting materials and polyalkylated byproducts. This guide focuses on chromatographic and spectroscopic methods to identify and quantify these impurities.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for accurate purity assessment. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][5]

Technique Principle Primary Use Case Resolution Sensitivity Sample Throughput
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[6]Quantification of volatile impurities, especially isomers.HighHigh (ppb level)High
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their polarity and interactions with a stationary phase.[7]Purity determination of non-volatile or thermally unstable compounds.Very HighHigh (ppm to ppb)Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.[8][9]Structural confirmation and identification of impurities. Quantification of major components.HighModerateLow
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[8] Often coupled with GC or HPLC (GC-MS, LC-MS).Molecular weight determination and structural elucidation of impurities.HighVery High (ppb to ppt)High (when coupled)
Infrared (IR) Spectroscopy Identifies functional groups in a molecule by analyzing the absorption of infrared radiation.[8][10]Confirmation of the presence of expected functional groups. Less effective for isomer differentiation.LowModerateHigh

Experimental Protocols and Data Interpretation

Detailed methodologies are essential for reproducible and reliable results. Below are the protocols for the most recommended techniques for assessing the purity of Ethane, 1,1-di-o-tolyl-.

Gas Chromatography (GC) Analysis

GC is an excellent method for separating and quantifying the isomers of di-o-tolylethane and other volatile impurities.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized Ethane, 1,1-di-o-tolyl- in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic hydrocarbons.

    • Injector: Set the injector temperature to 250°C and use a split injection mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. Set the detector temperature to 300°C.

  • Analysis: Inject 1 µL of the prepared sample into the GC system.

  • Data Analysis: Identify the peaks in the resulting chromatogram based on their retention times. The peak area is proportional to the concentration of each component. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

A pure sample of Ethane, 1,1-di-o-tolyl- will show a single major peak. The presence of isomers (meta and para) will result in additional, closely eluting peaks. The retention time will generally increase with the boiling point of the isomer.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject Sample B->C D Separation in Capillary Column C->D E Detection by FID D->E F Integrate Peak Areas E->F G Calculate Purity F->G

Caption: Workflow for assessing purity using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the desired product and identifying impurities. [10]Quantitative NMR (qNMR) can also be used for purity assessment. [3]

  • Sample Preparation:

    • For qualitative analysis, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis (qNMR), accurately weigh the sample and a certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent.

  • Instrument Setup:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Experiment: Acquire a standard ¹H NMR spectrum. For qNMR, ensure a long relaxation delay (D1) to allow for full relaxation of all protons.

  • Analysis:

    • Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of Ethane, 1,1-di-o-tolyl-. The ortho, meta, and para isomers will have distinct aromatic proton signals.

    • Purity Assessment: Look for small peaks that do not correspond to the main product. These may indicate impurities. In qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known purity.

NMR_Logic A Acquire 1H NMR Spectrum B Analyze Chemical Shifts and Coupling Patterns A->B C Compare with Expected Spectrum of Pure Compound B->C D Structure Confirmed? C->D E Identify Impurity Signals D->E No F Compound is Pure D->F Yes G Compound is Impure E->G H Perform Quantitative NMR (Optional) E->H

Caption: Logical flow for purity verification using NMR spectroscopy.

By employing these analytical techniques, researchers can confidently assess the purity of synthesized Ethane, 1,1-di-o-tolyl-, ensuring the integrity of their subsequent experiments and drug development efforts.

References

Safety Operating Guide

Prudent Disposal of Ethane, 1,1-di-o-tolyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Ethane, 1,1-di-o-tolyl- (CAS No. 33268-48-3), emphasizing safe operational practices and regulatory compliance.

Key Safety and Hazard Considerations

Based on analogous compounds, Ethane, 1,1-di-o-tolyl- should be handled as a substance that is potentially harmful if ingested or inhaled and may cause skin and eye irritation. It is also anticipated to be toxic to aquatic life with long-lasting effects. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in designated, well-ventilated areas.

Table 1: Estimated Physicochemical and Toxicological Properties of Ethane, 1,1-di-o-tolyl-

PropertyValue/ClassificationSource/Rationale
Molecular Formula C₁₆H₁₈Smolecule[1]
Molecular Weight 210.32 g/mol Smolecule[1]
Appearance Likely a solid or liquidBased on related isomers
Boiling Point No data available-
Melting Point No data available-
Flash Point No data available-
Water Solubility Expected to be lowAromatic hydrocarbon
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Assumed from related compounds
Acute Toxicity (Dermal) No data available-
Acute Toxicity (Inhalation) No data available-
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Assumed from related compounds
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Assumed from related compounds
Hazardous to the Aquatic Environment (Chronic) Category 2 (Toxic to aquatic life with long lasting effects)Assumed from related compounds

Experimental Protocols for Safe Disposal

The following step-by-step procedures are recommended for the safe disposal of Ethane, 1,1-di-o-tolyl-. These protocols are designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • All handling of the material outside of a closed system should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

2. Waste Collection:

  • Collect all waste containing Ethane, 1,1-di-o-tolyl-, including unused product, contaminated materials (e.g., absorbent pads, gloves, weighing paper), and rinsates, in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with aromatic hydrocarbons (e.g., glass or polyethylene).

  • The label should clearly identify the contents as "Hazardous Waste: Ethane, 1,1-di-o-tolyl-" and include the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Collect the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

4. Final Disposal:

  • Ethane, 1,1-di-o-tolyl- and its contaminated materials are to be disposed of as hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Arrange for collection by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethane, 1,1-di-o-tolyl-.

DisposalWorkflow Disposal Workflow for Ethane, 1,1-di-o-tolyl- cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Labeled Container fume_hood->collect_waste spill Spill Occurs? collect_waste->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes seal_container Securely Seal Waste Container spill->seal_container No collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect_waste store_waste Store in Designated Hazardous Waste Area seal_container->store_waste arrange_pickup Arrange for Licensed Hazardous Waste Collection store_waste->arrange_pickup

Caption: Disposal workflow for Ethane, 1,1-di-o-tolyl-.

References

Personal protective equipment for handling Ethane, 1,1-di-o-tolyl-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ethane, 1,1-di-o-tolyl-

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Ethane, 1,1-di-o-tolyl-, a substituted aromatic hydrocarbon. Due to the limited direct safety data available for this specific compound, this guidance is based on the safety profile of its close structural analog, 1,1-diphenylethane. It is imperative to treat Ethane, 1,1-di-o-tolyl- with the same precautions as 1,1-diphenylethane and to consult a certified safety professional before handling.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling Ethane, 1,1-di-o-tolyl-. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. Required when there is a potential for splashing.[1]
Skin and Body Protection Chemical-resistant gloves, lab coat, and full coverage clothing. An impervious apron is also recommended.[2]Select gloves that are resistant to aromatic hydrocarbons. Inspect gloves for any signs of degradation before use.[1]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood).[1][2][3]If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1] In case of emergencies, a positive-pressure self-contained breathing apparatus (SCBA) is necessary.[2][3]
Operational and Handling Plan

Safe handling practices are critical to minimize exposure and prevent accidents.

Handling Protocols:

  • Work Area: All handling should occur within a designated area, such as a chemical fume hood, to control airborne exposure.[3]

  • Avoid Contact: Direct contact with the skin and eyes should be strictly avoided.[1][3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and explosion-proof equipment.[1]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area. Contaminated clothing should not be allowed out of the workplace.[2]

Storage Plan:

  • Store in a cool, dry, dark, and well-ventilated location.[2][3]

  • Keep containers tightly sealed to prevent leakage and contamination.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • Ensure the storage area is secure and accessible only to trained personnel.[3]

Disposal Plan

Proper disposal of Ethane, 1,1-di-o-tolyl- and any contaminated materials is essential to protect the environment and comply with regulations.

Disposal Methodology:

  • Waste Classification: This material may be classified as hazardous waste. All local, regional, and national regulations for hazardous waste disposal must be followed.[5]

  • Containment: Collect waste material in suitable, labeled, and closed containers for disposal.[1]

  • Spill Cleanup: In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or diatomaceous earth.[2][3] Use non-sparking tools to collect the absorbed material and place it in a designated container for disposal.[1][3]

  • Environmental Protection: Prevent the chemical from entering drains, sewers, or public waters.[1][2] If a spill enters a waterway, notify the relevant authorities immediately.[2]

  • Professional Disposal: Entrust the disposal of this chemical and its containers to a licensed waste disposal company.[4]

Visual Safety Workflow

The following diagram illustrates the logical workflow for assessing hazards and selecting the appropriate personal protective equipment when handling chemical substances like Ethane, 1,1-di-o-tolyl-.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Use cluster_operations Operational Procedures start Start: New Chemical Handling review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Chemical Hazards (Toxicity, Flammability, Reactivity) assess_exposure Assess Potential Exposure Routes (Inhalation, Skin, Eyes) identify_hazards->assess_exposure select_respiratory Select Respiratory Protection (Fume Hood, Respirator) assess_exposure->select_respiratory select_skin Select Skin & Body Protection (Gloves, Lab Coat, Apron) assess_exposure->select_skin select_eye Select Eye & Face Protection (Goggles, Face Shield) assess_exposure->select_eye review_sds->identify_hazards ppe_check Inspect PPE Before Use select_respiratory->ppe_check select_skin->ppe_check select_eye->ppe_check ppe_check->select_skin Fail don_ppe Don PPE Correctly ppe_check->don_ppe Pass handle_chemical Proceed with Chemical Handling don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_waste Dispose of Waste & Contaminated PPE doff_ppe->dispose_waste end End: Procedure Complete dispose_waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.